Targeting the Preiss-Handler Pathway: A Technical Guide to Sodium 4-oxo-1H-pyridine-3-carboxylate in Cancer Metabolism
Executive Summary The metabolic reprogramming of cancer cells presents unique therapeutic vulnerabilities, particularly within the Nicotinamide Adenine Dinucleotide (NAD+) biosynthetic network. While targeting the NAD+ s...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The metabolic reprogramming of cancer cells presents unique therapeutic vulnerabilities, particularly within the Nicotinamide Adenine Dinucleotide (NAD+) biosynthetic network. While targeting the NAD+ salvage pathway via Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors (e.g., FK866) has shown preclinical promise, clinical efficacy is frequently derailed by tumor resistance. This resistance is causally linked to the tumor's ability to hijack the alternative Preiss-Handler (PH) pathway, driven by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT).
This technical whitepaper provides an in-depth analysis of Sodium 4-oxo-1H-pyridine-3-carboxylate —the highly soluble sodium salt of 4-hydroxynicotinic acid. By acting as a competitive inhibitor of NAPRT, this compound effectively closes the metabolic escape route, sensitizing NAPRT-proficient cancers to NAMPT inhibitors. Here, we detail the chemical identifiers, the causality behind its salt formulation, and provide a self-validating experimental framework for its application in high-throughput oncology screening.
Chemical Identity & Physicochemical Properties
The parent compound, commonly referred to as 4-hydroxynicotinic acid, exists in a tautomeric equilibrium, predominantly favoring the 4-oxo-1,4-dihydropyridine-3-carboxylic acid (pyridone) form in polar environments[1]. While the parent acid is structurally ideal for competitive binding within the NAPRT active site, its extensive intermolecular hydrogen bonding results in poor aqueous solubility.
To overcome this pharmacokinetic liability in cellular assays, the compound is formulated as a sodium salt. Deprotonation of the carboxylic acid using 0.1 M NaOH yields Sodium 4-oxo-1H-pyridine-3-carboxylate , which achieves the critical solubility threshold required for millimolar dosing in vitro[2].
Mechanistic Causality: Synthetic Lethality in the NAD+ Network
The rationale for utilizing Sodium 4-oxo-1H-pyridine-3-carboxylate lies in the principle of synthetic lethality. Cancer cells maintain high NAD+ pools to support rapid glycolysis, DNA repair, and oxidative phosphorylation. When the primary NAD+ salvage pathway is blocked by a NAMPT inhibitor like FK866, NAPRT-proficient tumors (such as OVCAR-5 and HCT116) upregulate the Preiss-Handler pathway, utilizing exogenous Nicotinic Acid (NA) to synthesize NAD+[3].
Identified in high-throughput in silico screens as "Compound 8", 4-hydroxynicotinic acid is a structural isomer of 2-hydroxynicotinic acid (2-HNA). It acts as a direct competitive inhibitor of NAPRT, competing with NA for the enzymatic binding pocket[4]. When the sodium salt of this compound is co-administered with FK866, both the Salvage and Preiss-Handler pathways are simultaneously obstructed, leading to rapid NAD+ depletion and subsequent apoptotic cell death[5].
Fig 1. NAD+ biosynthesis pathways and dual inhibition by FK866 and Sodium 4-oxo-1H-pyridine-3-carboxylate.
Table 2: Quantitative Profiling of NAPRT Inhibitors
Biochemical evaluation on purified recombinant NAPRT confirms the competitive nature of the 4-HNA derivative compared to other chemotypes[3].
To ensure experimental integrity, any assay evaluating NAPRT inhibitors must be a self-validating system . Because high concentrations of small molecules can induce off-target cytotoxicity, it is imperative to prove that cell death is specifically caused by NAPRT obstruction.
We achieve this by incorporating a Nicotinic Acid (NA) Rescue Control . If the inhibitor is truly on-target, supplementing the media with excess NA (which outcompetes the inhibitor for the NAPRT active site) will restore NAD+ production and rescue cell viability[4].
Step-by-Step Methodology
Phase 1: Formulation and Preparation
Salt Conversion: Weigh 13.9 mg of 4-hydroxynicotinic acid powder.
Solubilization: Dissolve slowly in 1.0 mL of sterile 0.1 M NaOH to yield a 100 mM stock of Sodium 4-oxo-1H-pyridine-3-carboxylate[2]. Vortex until the solution is completely clear.
pH Adjustment: Check the pH of the stock; adjust to ~7.4 using dilute HCl if necessary to prevent localized alkaline shock to the cell culture.
Phase 2: Cell Seeding
4. Seed NAPRT-proficient OVCAR-5 or HCT116 cells at 3,000 cells/well in a 96-well plate using RPMI-1640 media (ensure the media is free of exogenous NA for the baseline assay). Incubate overnight at 37°C.
Phase 3: Co-Treatment & Self-Validation
5. Primary Treatment Arm: Treat cells with FK866 (10 nM) + Sodium 4-oxo-1H-pyridine-3-carboxylate (0.1 mM)[3].
6. Rescue Control Arm (The Validation Step): Treat a parallel set of wells with FK866 (10 nM) + Sodium Salt (0.1 mM) + Exogenous NA (10 µM) [4].
Phase 4: Readout
7. Incubate for 72 hours.
8. Quantification: Lyse cells and measure intracellular NAD+ levels using an NAD/NADH-Glo Assay. Measure overall cell viability using CellTiter-Glo (ATP quantification).
9. Data Interpretation: A valid on-target response is confirmed if the Primary Treatment Arm shows <20% viability, while the Rescue Control Arm shows >80% viability.
Fig 2. Self-validating experimental workflow for NAPRT inhibition utilizing an NA rescue control.
Thermodynamic stability of sodium 4-oxo-1H-pyridine-3-carboxylate in solution
An in-depth technical analysis of the thermodynamic stability of sodium 4-oxo-1H-pyridine-3-carboxylate in solution requires a rigorous examination of its structural dynamics, solvent interactions, and kinetic degradatio...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis of the thermodynamic stability of sodium 4-oxo-1H-pyridine-3-carboxylate in solution requires a rigorous examination of its structural dynamics, solvent interactions, and kinetic degradation pathways. As a foundational pharmacophore in medicinal chemistry, understanding this molecule's behavior is critical for advanced drug formulation and development.
Overview & Pharmacophoric Significance
Sodium 4-oxo-1H-pyridine-3-carboxylate is the sodium salt of 4-oxo-1,4-dihydropyridine-3-carboxylic acid. It serves as a highly versatile heterocyclic scaffold and is the core pharmacophore for numerous therapeutic agents, including broad-spectrum fluoroquinolone antibiotics, monoacylglycerol lipase modulators, and anticoccidial drugs[1][2]. For researchers and drug development professionals, mastering the thermodynamic behavior of this molecule in aqueous solution is a prerequisite for optimizing active pharmaceutical ingredient (API) formulation, predicting pharmacokinetic profiles, and ensuring long-term shelf stability.
Structural Dynamics and Tautomeric Thermodynamics
The thermodynamic stability of sodium 4-oxo-1H-pyridine-3-carboxylate is dictated by a complex interplay of tautomerism, conformational locking, and solvent interactions.
The Pyridone-Hydroxypyridine Tautomeric Equilibrium
The most defining chemical feature of this scaffold is its tautomeric equilibrium between the 4-hydroxypyridine (enol/pyridinol) and 4-pyridone (keto) forms. While computational models confirm that the 4-hydroxypyridine tautomer is thermodynamically favored in the gas phase due to its unperturbed aromaticity, the equilibrium undergoes a massive shift in aqueous solution[3]. In polar solvents, the 4-pyridone form becomes overwhelmingly dominant[3][4]. This shift is driven by the high dielectric constant of water, which stabilizes the zwitterionic resonance structures of the 4-pyridone ring, alongside the formation of a robust intermolecular hydrogen-bonding network with the solvent.
Conformational Locking via the 3-Carboxylate Group
The presence of the carboxylate group at the C3 position introduces a critical thermodynamic stabilizing effect. Quantum chemistry calculations (at the M06-2X/aug-cc-pVTZ level) demonstrate that the molecule strongly prefers a conformation where the oxygen atoms of the carboxylate group align to interact with the adjacent 4-oxo group or its coordinating solvent molecules[1]. This specific conformational arrangement is more stable than alternative open rotamers by approximately 52.5 kJ/mol[1]. In the sodium salt form, the fully deprotonated, negatively charged carboxylate acts as a powerful hydrogen bond acceptor, rigidifying the local hydration shell and lowering the overall Gibbs free energy of solvation (
).
Kinetic Stability and Degradation Pathways
From a degradation standpoint, the 4-oxo-1H-pyridine-3-carboxylate core is exceptionally robust. Environmental degradation studies reveal that even under severe photocatalytic stress (e.g., UVA irradiation in the presence of TiO
), the 4-pyridone-3-carboxylic acid moiety remains largely preserved as a stable organic degradation product (ODP)[2]. Thermal decarboxylation—the most likely degradation pathway for 3-substituted pyridinecarboxylic acids—requires overcoming a massive activation energy barrier, rendering the sodium salt highly stable under standard physiological and formulation conditions.
Quantitative Thermodynamic Parameters
The following table synthesizes the critical thermodynamic data governing the stability of this molecule.
Experimental Methodologies for Stability Profiling
To empirically validate the thermodynamic stability of sodium 4-oxo-1H-pyridine-3-carboxylate, laboratories must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that artifacts from sample preparation do not skew thermodynamic calculations.
Protocol 1: Tautomeric Equilibrium Profiling via Variable-Temperature NMR (VT-NMR)
Objective: To extract the enthalpy (
) and entropy () of tautomerization.
Solvent Selection & Sample Preparation: Dissolve the sodium salt in D
O (buffered to pD 7.4 using a deuterated phosphate buffer) to a concentration of 5 mM.
Causality: DO is mandated over organic deuterated solvents to accurately mimic the physiological hydration shell. The buffer ensures that the carboxylate remains fully deprotonated, isolating the tautomeric equilibrium from confounding acid-base protonation events.
VT-NMR Acquisition: Acquire
H and C NMR spectra at 10 K increments from 273 K to 353 K.
Causality: Elevating the temperature systematically disrupts the solvent hydrogen-bonding network. Because the 4-oxo form relies heavily on solvent stabilization, thermal stress shifts the equilibrium slightly toward the 4-hydroxy form, making the transition observable.
Line-Shape Analysis & Thermodynamic Extraction: Integrate the distinct resonances of the C2 and C6 protons. Plot
versus .
Causality: Applying the van 't Hoff equation to this plot allows for the direct mathematical extraction of and , providing a definitive thermodynamic fingerprint of the tautomeric preference.
Protocol 2: Solvation Thermodynamics via Isothermal Titration Calorimetry (ITC)
Objective: To quantify the heat of solvation and intermolecular hydrogen bond formation.
Titrant and Cell Preparation: Load the ITC syringe with a highly concentrated (50 mM) aqueous solution of the sodium salt. Fill the sample cell with the exact matching buffer (e.g., 50 mM HEPES, pH 7.4).
Causality: Using precisely matched buffers in both the syringe and the cell eliminates background heat generated by buffer mixing or pH gradients, ensuring that the measured heat is exclusively derived from solute dilution and solvation changes.
Titration Execution: Perform 20 sequential injections of 2
L into the sample cell at a constant temperature of 298 K, with 150-second intervals.
Causality: The 150-second interval provides sufficient time for the system to return to thermal baseline, ensuring accurate integration of the exothermic or endothermic peaks associated with the disruption of solute-solute interactions and the formation of solute-solvent hydrogen bonds.
Data Deconvolution: Fit the integrated heat data to a dissociation model.
Causality: This isolates the specific
from the generic heat of dilution, quantifying the thermodynamic stability conferred by the aqueous environment.
Workflow Visualization
The following diagram maps the logical progression of the thermodynamic profiling workflow.
Workflow for thermodynamic and kinetic profiling of 4-oxo-1H-pyridine-3-carboxylate.
Conclusion
The thermodynamic stability of sodium 4-oxo-1H-pyridine-3-carboxylate in solution is a masterclass in solvent-mediated stabilization. Driven by a highly favorable tautomeric shift toward the 4-pyridone core and rigidified by intramolecular interactions involving the C3-carboxylate, the molecule exhibits exceptional kinetic and thermodynamic resilience. By leveraging rigorous, causality-driven analytical protocols like VT-NMR and ITC, formulation scientists can confidently harness this stability for advanced drug design.
References
1.[3] Computational Modeling of the Pyridin-4-olate Structure: A Technical Guide. BenchChem. 3
2.[4] Exploring the potential of a potassium 4-piperidinolate/4-pyridinolate pair for reversible hydrogen storage. RSC Publishing. 4
3.[1] Kinetics of Proton Transfer and String of Conformational Transformation for 4-Pyridone-3-carboxylic Acid Under External Electric Field. MDPI. 1
4.[2] Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity. MDPI. 2
Tautomeric Dynamics of 4-Oxo-1H-Pyridine-3-Carboxylate Sodium Salt: Structural Mechanics and Implications in Drug Design
Executive Summary In modern drug discovery, the precise characterization of heterocycle tautomerism is not merely an academic exercise; it is a fundamental prerequisite for predicting pharmacokinetics, receptor binding a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the precise characterization of heterocycle tautomerism is not merely an academic exercise; it is a fundamental prerequisite for predicting pharmacokinetics, receptor binding affinities, and solid-state stability. 4-oxo-1H-pyridine-3-carboxylate sodium salt (a derivative of 4-hydroxynicotinic acid) represents a highly complex tautomeric system. It undergoes a dynamic lactam-lactim (or keto-enol) interconversion between its 4-pyridone and 4-hydroxypyridine forms.
As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind this tautomeric equilibrium. We will explore how the adjacent 3-carboxylate group and the sodium counter-ion manipulate the electronic landscape of the pyridine ring, dictating the dominant species in both solution and solid-state environments. This guide provides field-proven methodologies for characterizing these forms, ensuring robust data generation for pharmaceutical development.
Mechanistic Basis of the Tautomeric Equilibrium
The core equilibrium of this compound involves the migration of a proton between the endocyclic nitrogen (N1) and the exocyclic oxygen at the C4 position.
The 4-Pyridone vs. 4-Hydroxypyridine Forms
4-Oxo-1H-pyridine-3-carboxylate (Pyridone Form): The proton resides on the N1 atom, and a ketone group is present at C4. This form exhibits significant charge-separated (zwitterionic) resonance character, which imparts a high degree of aromaticity to the ring [1].
4-Hydroxypyridine-3-carboxylate (Hydroxypyridine Form): The proton resides on the exocyclic C4 oxygen, forming a hydroxyl group, while the N1 atom remains unprotonated.
The Role of the 3-Carboxylate and Sodium Salt
The presence of the deprotonated carboxylate group (-COO⁻) at the C3 position introduces profound electrostatic and hydrogen-bonding variables.
Intramolecular Hydrogen Bonding: In the 4-hydroxypyridine form, the C4-OH can theoretically form a strong intramolecular hydrogen bond with the adjacent C3-COO⁻ group. This interaction lowers the internal energy of the molecule, heavily favoring the hydroxypyridine form in the gas phase or non-polar environments.
Solvation and Ion-Pairing (The Sodium Effect): The introduction of the sodium cation (Na⁺) and the transition to a highly polar aqueous environment completely inverts this preference. Water molecules form an extensive hydrogen-bond network with the N-H and C=O groups of the 4-pyridone form. Furthermore, the sodium ion coordinates with the highly polarized C=O and COO⁻ oxygens, locking the molecule into the 4-pyridone tautomer in the solid state and in polar protic solutions [2].
Tautomeric equilibrium logic of 4-oxo-1H-pyridine-3-carboxylate under environmental pressures.
Quantitative Physicochemical Data
To effectively design assays, scientists must understand the diverging physicochemical properties of the two tautomers. The table below summarizes the theoretical and observed parameters [3].
Property
4-Oxo-1H-pyridine-3-carboxylate (Pyridone)
4-Hydroxypyridine-3-carboxylate (Hydroxypyridine)
Dominant Phase
Solid state, Polar protic solvents (Water)
Gas phase, Non-polar aprotic solvents
Aromaticity
High (via charge-separated resonance)
Moderate
UV-Vis
~280 - 300 nm (Extended conjugation)
~250 - 270 nm
FTIR Signatures
Strong C=O stretch (~1630 cm⁻¹), N-H stretch
Broad O-H stretch (~3200 cm⁻¹), C=N stretch
¹⁵N NMR Shift
~140 - 160 ppm (Protonated amide-like)
~250 - 270 ppm (Unprotonated pyridine-like)
Pharmacological Role
Bioisostere for benzoic acid, active binding form
Membrane permeation intermediate
Experimental Protocols for Tautomer Characterization
To prevent artifactual data during drug formulation, the analytical protocols must be self-validating. The following methodologies are designed to isolate the causality of the solvent environment from the intrinsic molecular behavior.
) and thermodynamic parameters (, ) of the tautomerization.
Causality: We utilize ¹⁵N and ¹³C NMR rather than ¹H NMR because the labile protons (N-H / O-H) undergo rapid exchange with protic solvents, broadening the signal and obscuring the equilibrium ratio. ¹⁵N chemical shifts are highly sensitive to protonation state, acting as a self-validating internal control.
Step-by-Step Methodology:
Sample Preparation: Dissolve 15 mg of 15N-labeled 4-oxo-1H-pyridine-3-carboxylate sodium salt in 0.6 mL of D₂O (polar protic) in one NMR tube, and 0.6 mL of DMSO-d₆ (polar aprotic) in a second tube.
Baseline Acquisition: Acquire 1D ¹⁵N and ¹³C spectra at 298 K. In D₂O, expect a dominant ¹⁵N signal near 150 ppm (pyridone form). In DMSO-d₆, look for the emergence of a downfield signal near 260 ppm (hydroxypyridine form).
Variable Temperature Profiling: Acquire spectra at 10 K intervals from 273 K to 353 K.
Self-Validation Check: Calculate the equilibrium constant (
) at each temperature by integrating the distinct C4 carbon signals (C=O vs C-OH). Plot vs (Van 't Hoff plot). A linear fit validates that the system is in true thermodynamic equilibrium and not undergoing degradation.
Protocol 2: Orthogonal Validation via UV-Vis Spectroscopy
Purpose: To rapidly screen the solvent-dependent tautomeric shift without the need for isotopic labeling.
Causality: The pyridone form possesses an extended conjugated system involving the C=O exocyclic double bond, which lowers the HOMO-LUMO gap compared to the hydroxypyridine form, resulting in a distinct bathochromic shift (longer wavelength absorption).
Step-by-Step Methodology:
Prepare a 50
M stock solution of the sodium salt in HPLC-grade water.
Prepare secondary dilutions in a solvent gradient: 100% Water, 50:50 Water:Acetonitrile, and 100% Acetonitrile.
Scan the absorption from 200 nm to 400 nm using a quartz cuvette.
Data Interpretation: The peak near 290 nm correlates to the pyridone form. As the solvent polarity decreases (increasing acetonitrile), observe the isosbestic point and the rise of a blue-shifted peak (~260 nm), confirming the transition to the hydroxypyridine form.
Self-validating experimental workflow for quantifying tautomeric equilibria.
Pharmaceutical Implications & Conclusion
The tautomeric state of 4-oxo-1H-pyridine-3-carboxylate dictates its utility in drug design. The 4-pyridone scaffold is a well-documented bioisostere for benzoic acid [4]. In the development of EP300/CBP histone acetyltransferase inhibitors and broad-spectrum quinolone antibiotics, the 4-pyridone tautomer is the biologically active conformation.
The C=O and N-H groups act as critical hydrogen bond acceptors and donors, respectively, within the target protein's active site. Furthermore, the 3-carboxylate group, when locked in proximity to the 4-oxo group, forms a powerful bidentate chelation motif, which is heavily exploited in designing metal-dependent endonuclease inhibitors (such as those targeting the influenza virus). By understanding and controlling this tautomerism through strategic salt selection (e.g., sodium salt formulation) and solvent control, researchers can optimize both the bioavailability and the target engagement of pyridine-based therapeutics.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 68080, 4-Hydroxynicotinic acid.
URL:[Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23037702, Dihydro-4-pyridone-3-carboxylic acid.
URL:[Link]
Kanada R, et al. "4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors." Bioorganic & Medicinal Chemistry Letters.
URL:[Link]
Exploratory
Molecular weight and formula of sodium 4-oxo-1H-pyridine-3-carboxylate
Executive Summary Sodium 4-oxo-1H-pyridine-3-carboxylate (also known as sodium 4-hydroxynicotinate) is a critical heterocyclic building block in the synthesis of bioactive small molecules. Structurally, it represents the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sodium 4-oxo-1H-pyridine-3-carboxylate (also known as sodium 4-hydroxynicotinate) is a critical heterocyclic building block in the synthesis of bioactive small molecules. Structurally, it represents the sodium salt of 4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS 609-70-1). This scaffold is chemically distinct due to its keto-enol tautomerism , where the 4-pyridone (keto) form predominates in the solid state and polar solvents, a feature denoted by the "1H" in its IUPAC nomenclature.
This moiety serves as a pharmacophore in two major therapeutic classes: HIF-prolyl hydroxylase (HIF-PH) inhibitors (mimicking the 2-oxoglutarate cofactor) and quinolone-like antibacterials . This guide provides a definitive reference on its physicochemical properties, synthesis, and analytical characterization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
Nomenclature and Stoichiometry
The molecule exists in equilibrium between the hydroxypyridine and pyridone forms. For the sodium salt, the deprotonation primarily occurs at the carboxylic acid (
), while the 4-position oxygen remains protonated (as the pyridone NH) or exists as a phenolate depending on pH.
Property
Specification
Systematic Name
Sodium 4-oxo-1,4-dihydropyridine-3-carboxylate
Common Synonyms
Sodium 4-hydroxynicotinate; 4-Hydroxypyridine-3-carboxylic acid sodium salt
Highly soluble in water (>50 mg/mL); sparingly soluble in ethanol; insoluble in non-polar solvents (DCM, Hexane).[1][2]
Acidity ()
(COOH), (OH/NH)
Tautomeric Equilibrium
Understanding the tautomerism is vital for structure-based drug design (SBDD). The "1H" designation implies the nitrogen is protonated, stabilizing the carbonyl at position 4.
Figure 1: The keto-enol tautomerism of the 4-hydroxynicotinic acid core. The 4-oxo (pyridone) form is the dominant species in aqueous biological buffers.
Synthesis & Manufacturing Protocols
Synthetic Route: Hydrolysis of 4-Chloronicotinic Acid
The most robust laboratory-scale synthesis involves the nucleophilic substitution of 4-chloronicotinic acid followed by salt formation. This avoids the harsh conditions required for oxidizing 4-picoline.
Hydrolysis: Dissolve 10.0 g (63.5 mmol) of 4-chloronicotinic acid in 50 mL of water.
Reflux: Add 120 mL of 2M NaOH (excess base acts as nucleophile). Reflux at 100°C for 4-6 hours. Monitor by TLC (10% MeOH in DCM) until the starting material disappears.
Acidification (Intermediate Isolation): Cool to room temperature. Acidify carefully with 1M HCl to pH 3.0–3.5. The free acid (4-oxo-1,4-dihydropyridine-3-carboxylic acid) will precipitate as a white solid.
Filtration: Filter the solid, wash with cold water (2 x 20 mL), and dry under vacuum at 50°C.
Salt Formation: Suspend the dried acid (1 eq) in minimum water (approx. 5 mL/g). Add NaOH (1.0 eq exact stoichiometry) dropwise while stirring until fully dissolved (pH ~7.0–7.5).
Lyophilization/Crystallization: Freeze-dry the solution to obtain the sodium salt as a fluffy white powder. Alternatively, add excess ethanol to the concentrated aqueous solution to precipitate the crystalline salt.
Process Flow Diagram
Figure 2: Step-by-step synthetic workflow from the chlorinated precursor to the final sodium salt.
Analytical Characterization
To ensure scientific integrity, the identity of the molecule must be validated using the following spectral markers.
6.5 ppm (d, 1H, H-5): Upfield doublet due to electron density from the 4-oxo group.
Note: The absence of an exchangeable OH peak in
confirms the salt form in solution.
HPLC Method (Purity)
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
Mobile Phase:
A: 0.1% Formic acid in Water.
B: Acetonitrile.
Gradient: 0-5% B over 10 mins (highly polar molecule elutes early).
Detection: UV at 260 nm (nicotinic acid core absorption).
Applications in Drug Development[1][2][9]
HIF-Prolyl Hydroxylase Inhibition
The 4-oxo-1H-pyridine-3-carboxylate motif acts as a bidentate chelator . In the catalytic pocket of HIF-prolyl hydroxylase (PHD enzymes), the carboxylate and the 4-oxo oxygen coordinate to the active site Iron(II) (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
). This mimics 2-oxoglutarate, blocking the enzyme and stabilizing Hypoxia-Inducible Factor (HIF-1ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
), which stimulates erythropoiesis.
Bioisosterism
This scaffold is often used as a bioisostere for:
Salicylates: Maintaining the hydrogen bond donor/acceptor network but altering lipophilicity.
Quinolones: Serving as the minimal pharmacophore for DNA gyrase binding.
References
PubChem. 4-Hydroxynicotinic acid (Compound Summary).[4] National Library of Medicine. [Link]
ResearchGate. Crystal structure of 4-hydroxynicotinic acid and tautomeric analysis.[Link]
Technical Guide: Structural Characterization of Sodium 4-oxo-1H-pyridine-3-carboxylate
Topic: Crystal structure data of sodium 4-oxo-1H-pyridine-3-carboxylate Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Development Professionals Executive Summa...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Crystal structure data of sodium 4-oxo-1H-pyridine-3-carboxylate
Content Type: In-depth Technical Guide / Whitepaper
Audience: Researchers, Structural Biologists, and Drug Development Professionals
Executive Summary
Sodium 4-oxo-1H-pyridine-3-carboxylate (also known as the sodium salt of 4-hydroxynicotinic acid) represents a critical scaffold in the synthesis of antimicrobial naphthyridines and quinolones. Unlike simple pyridine carboxylates, this compound exhibits complex tautomeric behavior—existing primarily as the 4-pyridone (oxo) tautomer in the solid state rather than the 4-hydroxypyridine form.
This guide analyzes the crystallographic properties of the parent scaffold, derives the coordination logic of the sodium salt based on homologous structures (sodium nicotinate), and provides a validated protocol for the synthesis and single-crystal growth required for precise structural determination.
Structural Foundation: Tautomerism & The Parent Acid
To understand the salt, one must first characterize the parent acid. Crystallographic evidence confirms that 4-hydroxynicotinic acid (4-HNA) does not crystallize as a phenol-pyridine but as 4-oxo-1H-pyridine-3-carboxylic acid .
Tautomeric Equilibrium
The structural integrity of the crystal lattice is dictated by the position of the proton on the nitrogen atom (N1) and the double-bond character of the C4 carbonyl.
Form A (Solution/Gas): 4-hydroxynicotinic acid (Phenol character).
Form B (Solid State): 4-oxo-1H-pyridine-3-carboxylic acid (Pyridone character).
In the solid state, Form B is stabilized by intermolecular hydrogen bonding between the N-H donor and the carboxylate/carbonyl acceptors, forming robust supramolecular chains.
Crystallographic Data of the Parent Acid (Reference Standard)
Note: This data serves as the baseline for difference map analysis when solving the salt structure.
When the carboxylic acid proton is replaced by a sodium cation, the packing motif shifts from hydrogen-bond dominance to electrostatic coordination. Based on the structural homology with sodium nicotinate (Na⁺[2]·C₆H₄NO₂⁻), we can derive the expected lattice behavior of sodium 4-oxo-1H-pyridine-3-carboxylate.
Predicted Coordination Geometry
Sodium ions in this class of heterocyclic carboxylates typically exhibit a coordination number (CN) of 6, adopting a distorted octahedral geometry.
Primary Ligands: The carboxylate group (–COO⁻) acts as a bidentate or bridging ligand, connecting multiple Na⁺ centers.
Secondary Ligands: The C4-Carbonyl oxygen (C=O) is a "hard" base and will likely participate in the sodium coordination sphere, unlike the pyridine nitrogen which is protonated in the oxo-form.
Hydration: Sodium salts of pyridones are highly hygroscopic. The crystal lattice will almost certainly incorporate water molecules (di- or tri-hydrate) to satisfy the sodium coordination sphere, filling voids between the aromatic stacks.
Visualization of Coordination Logic
The following diagram illustrates the transition from the acid to the salt and the resulting coordination network.
Caption: Logical pathway from parent acid to the sodium coordination sphere, highlighting the participation of the C4-carbonyl oxygen.
Experimental Protocol: Synthesis & Single Crystal Growth
Since specific lattice parameters for the salt may vary by hydration state (polymorphism), the following protocol is designed to yield high-quality single crystals suitable for X-ray diffraction (XRD).
Synthesis of the Sodium Salt
Objective: Isolate the pure sodium salt without excess hydroxide, which can degrade the crystal quality.
Stoichiometric Neutralization:
Dissolve 10.0 mmol of 4-hydroxynicotinic acid in 20 mL of degassed water.
Slowly add 10.0 mmol of Sodium Bicarbonate (NaHCO₃) . Note: Avoid NaOH to prevent high pH hydrolysis or deprotonation of the ring nitrogen.
Stir at 40°C until effervescence ceases and the solution is clear.
Lyophilization:
Freeze-dry the solution to obtain the amorphous sodium salt. Do not use heat evaporation, as this promotes hard caking.
Crystallization Methods (Vapor Diffusion)
Direct evaporation often yields polycrystalline crusts. Vapor diffusion is preferred for X-ray quality prisms.
Solvent System: Water (Solvent) / Ethanol or Acetone (Anti-solvent).
Setup:
Dissolve 100 mg of the lyophilized salt in the minimum amount of water (approx. 0.5 - 1.0 mL) in a small inner vial.
Place this vial inside a larger jar containing 10 mL of Ethanol.
Seal the outer jar tightly.
Allow to stand undisturbed at 20°C for 5–7 days.
Expected Result: Colorless, prismatic crystals forming at the meniscus.
Data Collection Strategy
Temperature: Collect data at 100 K . Sodium salts often exhibit disorder in water positions at room temperature.
Resolution: Aim for 0.8 Å or better to resolve the H-atom positions on the ring nitrogen, confirming the "oxo" tautomer.
Physicochemical Implications for Drug Development
Understanding the crystal structure of this salt allows for better prediction of its behavior in formulation.
Solubility & Hygroscopicity
The "oxo" tautomer creates a highly polar lattice.
Implication: The salt will be extremely water-soluble (>50 mg/mL) but prone to deliquescence.
Storage: Must be stored in desiccated environments. The crystal lattice will collapse or transform if the hydration waters are lost (efflorescence) or if excess water is absorbed.
Salt Selection
If the sodium salt proves too hygroscopic for a solid oral dosage form, the crystal data suggests exploring Calcium or Zinc salts. These divalent cations often form rigid 2D or 3D polymeric networks (as seen in Zinc hydroxynicotinate) that are less prone to hydration changes.
References
Forsyth, C. M., Dean, P. M., & MacFarlane, D. R. (2007). Sodium pyridine-3-carboxylate.[2][3] Acta Crystallographica Section E. Link
Santos, L. M., et al. (2009). Energetics and structure of hydroxynicotinic acids.[4] Crystal structures of 2-, 4-, 6-hydroxynicotinic acids. Journal of Physical Chemistry A. Link
Gao, Y., & Long, L. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData. Link
BenchChem. Sodium Ion Coordination Chemistry with Organic Ligands. Link
Technical Application Note: Synthesis of Sodium 4-oxo-1H-pyridine-3-carboxylate
Executive Summary This guide details the synthesis protocol for Sodium 4-oxo-1H-pyridine-3-carboxylate (also known as the sodium salt of 4-hydroxynicotinic acid). The target molecule is a critical heterocyclic scaffold u...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the synthesis protocol for Sodium 4-oxo-1H-pyridine-3-carboxylate (also known as the sodium salt of 4-hydroxynicotinic acid). The target molecule is a critical heterocyclic scaffold used in the development of kinase inhibitors, antibacterial agents (fluoroquinolone precursors), and NAD+ salvage pathway modulators.
The protocol employs a robust nucleophilic aromatic substitution (SNAr) strategy starting from 4-chloronicotinic acid, followed by a controlled salification step. This two-stage approach is selected over direct hydrolysis-to-salt methods to ensure the removal of inorganic byproducts (NaCl) and precise control over the sodium counterion stoichiometry.
Chemical Context & Retrosynthesis[1]
Structural Dynamics
The target molecule exhibits significant tautomerism between the 4-hydroxypyridine and 4-pyridone forms. In aqueous solution at neutral pH, the 4-pyridone (4-oxo-1H) tautomer predominates due to the aromaticity of the pyridone ring system and intermolecular hydrogen bonding.
pKa values:
Carboxylic acid (COOH): ~3.5
Pyridone amine/Enol (NH/OH): ~10.8
Implication: At physiological pH (7.4) and in the final sodium salt form, the molecule exists primarily as the C3-carboxylate anion with the C4-ketone/N-protonated motif.
Retrosynthetic Analysis
The most reliable route to the 4-oxygenated pyridine scaffold is the displacement of a leaving group at the 4-position.
Route A (Selected): Hydrolysis of 4-chloronicotinic acid . The electron-withdrawing carboxylic acid at C3 activates the C4-chlorine towards nucleophilic attack by water/hydroxide.
Route B (Alternative): De novo cyclization of diethyl ethoxymethylenemalonate with enaminones. While classic, this route is atom-inefficient for this specific substitution pattern and often yields isomeric mixtures.
Figure 1: Retrosynthetic disconnection showing the conversion of the chloro-precursor to the free acid, followed by salt formation.
Experimental Protocol
Step 1: Hydrolysis to 4-Hydroxynicotinic Acid
This step converts 4-chloronicotinic acid to the free acid form. Acidic hydrolysis is preferred over basic hydrolysis for the initial step because the product precipitates at its isoelectric point (pH ~3-4), facilitating easy purification by filtration.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Charging: Add 10.0 g (63.5 mmol) of 4-chloronicotinic acid.
Solvent: Add 100 mL of 4M HCl.
Reaction: Heat the suspension to reflux (approx. 100°C). The solid will dissolve as the temperature rises.
Mechanism:[2] The chloride is displaced by water via an addition-elimination mechanism.
Time: Reflux for 4–6 hours . Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM with 1% AcOH).
Workup:
Cool the reaction mixture to room temperature (20–25°C).
Cool further to 0–5°C in an ice bath. The 4-hydroxynicotinic acid will precipitate as a white to off-white solid.
Note: If precipitation is incomplete, adjust pH to ~3.5 (isoelectric point) using 5M NaOH dropwise.
Isolation: Filter the solid using a Buchner funnel.
Washing: Wash the filter cake with 2 x 20 mL of ice-cold water to remove residual HCl and inorganic salts.
Drying: Dry the solid in a vacuum oven at 50°C for 12 hours.
Expected Yield: 7.5 – 8.0 g (85–90%).
Appearance: Off-white crystalline powder.
QC Check: 1H NMR (DMSO-d6) should show loss of C4-H coupling characteristic of the chloro-precursor and appearance of the pyridone NH/OH broad singlet.
Step 2: Preparation of Sodium Salt
Directly reacting the chloro-precursor with NaOH would yield a product contaminated with NaCl. Therefore, we react the purified free acid from Step 1 with a stoichiometric amount of Sodium Hydroxide.
Reagents:
4-Hydroxynicotinic acid (from Step 1)
Sodium Hydroxide (1.00 M Standardized Solution)
Water (HPLC Grade)
Procedure:
Calculation: Determine the exact amount of 4-hydroxynicotinic acid (MW = 139.11 g/mol ).
Example: Using 5.00 g (35.9 mmol) of acid.
Suspension: Suspend the 5.00 g of acid in 30 mL of HPLC-grade water in a beaker. Stir vigorously.
Neutralization: Slowly add 35.9 mL of 1.00 M NaOH (1.0 equivalent) over 10 minutes.
Observation: The slurry will clear as the sodium salt forms and dissolves.
pH Control: Measure pH. Target pH is 7.5 – 8.5 .
Critical: Do not exceed pH 9.5, or you risk deprotonating the pyridone nitrogen/oxygen (pKa ~10.8), forming the disodium salt.
Filtration: Filter the clear solution through a 0.22 µm PES membrane filter to remove any insoluble particulates or dust.
Lyophilization: Transfer the filtrate to lyophilization flasks. Freeze-dry (lyophilize) for 24–48 hours.
Finishing: Isolate the resulting fluffy white solid. Store in a desiccator.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the sodium salt.
Analytical Data & QC Specifications
Stoichiometry Table
Component
MW ( g/mol )
Amount (g)
Mmol
Equivalents
Role
Step 1
4-Chloronicotinic Acid
157.55
10.0
63.5
1.0
Precursor
4M HCl
-
100 mL
400
6.3
Reagent/Solvent
Step 2
4-Hydroxynicotinic Acid
139.11
5.00
35.9
1.0
Intermediate
1.0 M NaOH
40.00
~1.44 (in soln)
35.9
1.0
Base
Expected Analytical Results
Appearance: White to off-white amorphous solid (lyophilized).
Solubility: Highly soluble in water (>100 mg/mL).
1H NMR (D2O, 400 MHz):
8.35 (s, 1H, C2-H)
7.75 (d, J = 7.2 Hz, 1H, C6-H)
6.55 (d, J = 7.2 Hz, 1H, C5-H)
Note: Shifts may vary slightly depending on concentration and exact pH.
HPLC Purity: >98% (area %).
Column: C18 Reverse Phase.
Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol Gradient.
Detection: UV 254 nm.
Critical Process Parameters (Troubleshooting)
Chloride Removal: The intermediate washing step in Step 1 is critical. If the free acid is not washed free of HCl, the subsequent neutralization step will generate excess NaCl, which will remain in the final lyophilized product. Use Silver Nitrate (AgNO3) test on the wash water to confirm chloride removal if high purity is required.
pH Control: During salt formation, do not overshoot pH 9.0. If the pH exceeds 10, you are generating the di-sodium salt (phenolate). If you overshoot, back-titrate with a dilute solution of the free acid, not HCl (to avoid adding Cl ions).
Drying: The sodium salt is hygroscopic.[3] Store under nitrogen or in a desiccator.
References
Title: Process for producing chloronicotinic acid compounds (Discussion of hydrolysis side products).
Properties of 4-Hydroxynicotinic Acid
Title: 4-Hydroxynicotinic acid (Chemical Properties and Identifiers).
The Strategic Application of Sodium 4-oxo-1H-pyridine-3-carboxylate as a Pivotal Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Versatile Pyridinone Core In the landscape of modern drug discovery and development, the strategic selection of i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Pyridinone Core
In the landscape of modern drug discovery and development, the strategic selection of intermediates is paramount to the efficient synthesis of active pharmaceutical ingredients (APIs). Sodium 4-oxo-1H-pyridine-3-carboxylate, a pyridinone derivative, has emerged as a valuable and versatile building block, particularly in the synthesis of quinolone-based antibacterial agents. Its inherent structural features, including a reactive nitrogen atom and a carboxylic acid moiety, provide a scaffold ripe for molecular modification, enabling the construction of complex and potent therapeutic agents.
This technical guide provides an in-depth exploration of sodium 4-oxo-1H-pyridine-3-carboxylate as a pharmaceutical intermediate. We will delve into its synthesis, elucidate its application in the construction of a notable API, and provide detailed protocols for its characterization and safe handling. The causality behind experimental choices and the integration of self-validating systems within the protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.
I. Synthesis of Sodium 4-oxo-1H-pyridine-3-carboxylate: A Modified Gould-Jacobs Approach
The synthesis of the 4-oxo-1H-pyridine-3-carboxylate core is efficiently achieved through a modification of the classic Gould-Jacobs reaction. This well-established method in heterocyclic chemistry allows for the construction of the pyridinone ring system from readily available starting materials. The overall process involves three key stages: condensation, cyclization, and saponification to yield the final sodium salt.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for Sodium 4-oxo-1H-pyridine-3-carboxylate.
Protocol 1: Synthesis of Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate
This protocol outlines the initial steps to form the core pyridinone ester, a crucial precursor to the final sodium salt.
Materials:
Diethyl ethoxymethylenemalonate (DEEM)
Aqueous ammonia (25-30%)
Ethanol
Dowtherm A (or other high-boiling point solvent)
Procedure:
Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl ethoxymethylenemalonate (1 equivalent) in ethanol. Add aqueous ammonia (1.1 equivalents) dropwise at room temperature with stirring. The reaction is exothermic. After the initial reaction subsides, gently reflux the mixture for 1-2 hours to ensure complete formation of the diethyl 2-(aminomethylene)malonate intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Solvent Removal: Once the condensation is complete, remove the ethanol and excess ammonia under reduced pressure. This will yield the crude intermediate as an oil or semi-solid.
Thermal Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to a high temperature (typically 240-260 °C) for 30-60 minutes. This high temperature is necessary to drive the intramolecular cyclization and elimination of ethanol to form the pyridinone ring.
Isolation and Purification: Cool the reaction mixture to room temperature. The product, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, will precipitate out of the solvent. Collect the solid by vacuum filtration and wash with a non-polar solvent like hexane to remove residual Dowtherm A. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Saponification to Sodium 4-oxo-1H-pyridine-3-carboxylate
This protocol details the conversion of the ethyl ester to the final sodium salt.
Materials:
Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate
Sodium hydroxide (NaOH)
Deionized water
Ethanol
Procedure:
Hydrolysis: Suspend ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (1 equivalent) in a mixture of deionized water and ethanol in a round-bottom flask. Add a solution of sodium hydroxide (1.05 equivalents) in water dropwise with stirring.
Reaction Monitoring: Gently heat the mixture to reflux for 1-2 hours. The reaction can be monitored by TLC until the starting ester is no longer detectable.
Isolation of the Sodium Salt: After cooling the reaction mixture to room temperature, the sodium salt may precipitate. If not, the solvent can be removed under reduced pressure to yield the crude sodium 4-oxo-1H-pyridine-3-carboxylate as a solid. The product can be washed with a small amount of cold ethanol and dried under vacuum.
II. Application in Pharmaceutical Synthesis: The Case of Rosoxacin
Sodium 4-oxo-1H-pyridine-3-carboxylate serves as a key precursor in the synthesis of various quinolone antibiotics. A notable example is its utility in the synthesis of Rosoxacin, a quinolone antibacterial agent. The synthesis involves the N-alkylation of the pyridinone ring followed by the introduction of a pyridine moiety at the 7-position. While the full synthesis of Rosoxacin is complex, the initial N-alkylation step on the pyridinone core demonstrates the utility of our intermediate.
Diagram of N-Alkylation Workflow
Caption: N-alkylation of the pyridinone intermediate.
Protocol 3: N-Alkylation of Sodium 4-oxo-1H-pyridine-3-carboxylate
This protocol demonstrates a key transformation of the intermediate, showcasing its reactivity for building more complex molecular architectures.
Materials:
Sodium 4-oxo-1H-pyridine-3-carboxylate
Ethyl iodide
Dimethylformamide (DMF)
Sodium hydride (NaH) (optional, if starting from the free acid)
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium 4-oxo-1H-pyridine-3-carboxylate (1 equivalent) in anhydrous DMF.
Addition of Alkylating Agent: Add ethyl iodide (1.1 equivalents) dropwise to the suspension at room temperature with vigorous stirring.
Reaction and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction typically proceeds to completion within 2-4 hours.
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product, sodium 1-ethyl-4-oxo-1,4-dihydropyridine-3-carboxylate, can be isolated by filtration if it precipitates, or the aqueous solution can be carried forward to the next synthetic step. For analytical
Method
Application Note: Preparation of Aqueous Sodium 4-oxo-1H-pyridine-3-carboxylate
This Application Note is designed for researchers in medicinal chemistry and drug formulation. It details the preparation, stabilization, and characterization of aqueous solutions of Sodium 4-oxo-1H-pyridine-3-carboxylat...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers in medicinal chemistry and drug formulation. It details the preparation, stabilization, and characterization of aqueous solutions of Sodium 4-oxo-1H-pyridine-3-carboxylate (also known as Sodium 4-hydroxynicotinate).
Abstract & Scientific Rationale
4-oxo-1H-pyridine-3-carboxylic acid (4-Hydroxynicotinic acid) is a critical scaffold in the synthesis of HIF prolyl hydroxylase inhibitors (e.g., Roxadustat intermediates) and metal coordination complexes. However, the parent acid exhibits "brick dust" properties—high melting point (>250°C) and poor aqueous solubility—due to strong intermolecular hydrogen bonding and zwitterionic character in the solid state.
To utilize this compound in biological assays or aqueous reactions, it must be converted to its sodium salt . This guide provides a validated protocol for generating the mono-sodium carboxylate species, ensuring complete dissolution while maintaining the integrity of the pyridone ring system.
Chemical Context: Tautomerism and Acidity
The molecule exists in a tautomeric equilibrium between the 4-pyridone (A) and 4-hydroxypyridine (B) forms. In aqueous solution, the 4-pyridone tautomer predominates.
pKa1 (Carboxyl): ~3.5 – 4.0 (Target for neutralization)
pKa2 (Pyridone NH/OH): > 10.0 (Avoid deprotonation for mono-salt)
Objective: Selectively neutralize the carboxylic acid to generate the water-soluble mono-sodium salt without forming the unstable di-sodium species.
Visualizing the Chemistry
The following diagram illustrates the tautomeric equilibrium and the targeted salt formation pathway.
Figure 1: Reaction pathway for the conversion of insoluble 4-hydroxynicotinic acid to its soluble sodium salt.
Materials & Equipment
Component
Grade
Role
4-Hydroxynicotinic Acid
>98% Purity
Active Pharmaceutical Ingredient (API)
Sodium Hydroxide (NaOH)
1.0 N Standardized
Strong Base (Titration method)
Sodium Bicarbonate (NaHCO₃)
ACS Reagent
Weak Base (Self-limiting method)
Water
HPLC Grade / Milli-Q
Solvent
Ethanol (Cold)
Absolute
Anti-solvent for precipitation
0.22 µm PES Filter
Sterile
Sterilization/Clarification
Experimental Protocols
Protocol A: Preparation of 100 mM Stock Solution (In-Situ)
Best for: Biological assays, cell culture, or immediate chemical use.
Rationale: Using Sodium Bicarbonate (
) is preferred over NaOH for stock solutions because it buffers the system near pH 8.0–8.5, preventing accidental "overshoot" to high pH which can damage the pyridone ring or cause cellular toxicity.
PES syringe filter to remove any unreacted particulate.
Protocol B: Isolation of Solid Sodium Salt
Best for: Storage, solid-state characterization, or formulation.
Slurry Formation:
Suspend
() of parent acid in of water.
Titration:
Slowly add
of () while monitoring pH.
Stir until fully dissolved. Final pH should be ~8.5.
Precipitation (Anti-solvent method):
Slowly add
of cold absolute ethanol or acetone to the aqueous solution while stirring rapidly.
The sodium salt is less soluble in organic solvents and will precipitate as a white crystalline solid.
Isolation:
Filter the precipitate using a Buchner funnel.
Wash with
cold ethanol.
Dry under vacuum at
for 4 hours.
Quality Control & Validation Data
Parameter
Specification
Method
Appearance
Clear, colorless to pale yellow solution
Visual Inspection
pH (100 mM)
7.4 – 8.5
pH Meter
Solubility Limit
~100 mg/mL (in 0.1 M NaOH)
Gravimetric Analysis [1]
UV-Vis Shift
Bathochromic shift (Red shift) vs Acid
UV Spectroscopy
Stability
24h at RT; 1 week at 4°C
HPLC (Area %)
Mechanism of Validation:
The protocol is self-validating through visual clarity . The parent acid is virtually insoluble in water. A clear solution indicates successful conversion to the carboxylate salt. If the solution remains cloudy, the pH is likely too low (< 6.0), indicating incomplete neutralization.
Troubleshooting & Stability
Issue: Solution turns yellow/brown over time.
Cause: Oxidation of the pyridone ring, often accelerated by high pH (>10) or light.
Fix: Store solutions at 4°C in amber vials. Degas buffers if using for sensitive enzymatic assays.
Issue: Precipitation upon storage at 4°C.
Cause: The sodium salt has high solubility, but common ion effect (if using PBS) can trigger precipitation.
Fix: Warm to RT and vortex. If persistent, prepare stock in water rather than saline, then dilute into assay buffer.
Workflow Diagram
Figure 2: Decision tree for the preparation of the sodium salt solution.
References
Solubility & Properties: 4-Hydroxynicotinic acid.[6][7] ChemicalBook. Accessed Oct 2023. Link
Structural Data: 4-Hydroxynicotinic acid, 98%. Thermo Scientific Chemicals. Link
Crystallization Studies: Hydroxynicotinic acid crystallisation and solubility systematic studies. Royal Society of Chemistry (CrystEngComm). Link
pKa & Tautomerism: Dissociation Constants and pKa Values for Acids. (General Pyridine/Carboxyl trends). Link
High-Performance In Vitro Assay Development: Mechanistic Profiling of Sodium 4-oxo-1H-pyridine-3-carboxylate
Part 1: Application Note & Scientific Foundation Introduction Sodium 4-oxo-1H-pyridine-3-carboxylate (CAS: 1013-56-5 for free acid context; specific salt forms vary) represents a critical structural scaffold in medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Application Note & Scientific Foundation
Introduction
Sodium 4-oxo-1H-pyridine-3-carboxylate (CAS: 1013-56-5 for free acid context; specific salt forms vary) represents a critical structural scaffold in medicinal chemistry, serving as a core pharmacophore for 2-oxoglutarate (2-OG) dependent oxygenase inhibitors and HIV integrase strand transfer inhibitors (INSTIs) .
In the context of drug discovery, this compound acts as a bidentate metal chelator . Its planar, electron-rich structure allows it to mimic 2-oxoglutarate, the obligate co-substrate for the HIF-Prolyl Hydroxylase Domain (PHD) enzymes. By coordinating with the active site Iron (Fe²⁺), it competitively inhibits the hydroxylation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), thereby stabilizing the HIF complex and mimicking a hypoxic response.
This application note details the protocol for utilizing Sodium 4-oxo-1H-pyridine-3-carboxylate as a mechanistic probe and reference inhibitor in an in vitro TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay targeting PHD2. Unlike esterified prodrugs used in cell-based assays, the sodium salt offers superior aqueous solubility, making it the preferred form for cell-free enzymatic kinetics.
Mechanism of Action (Molecular Mimicry)
The efficacy of 4-oxo-1H-pyridine-3-carboxylate relies on its ability to hijack the 2-OG binding pocket.
Native Ligand (2-OG): Coordinates Fe²⁺ via its C-1 carboxylate and C-2 ketone, facilitating oxygen activation.
Inhibitor (4-oxo-pyridine-3-carboxylate): The C-3 carboxylate and C-4 ketone form a stable chelate ring with the active site Fe²⁺, displacing 2-OG but failing to trigger oxidative decarboxylation.
Critical Reagent Properties
Property
Specification
Experimental Implication
Chemical Formula
C₆H₄NNaO₃
Sodium salt ensures rapid dissolution in aqueous buffers.
Solubility
>50 mM in Water
Eliminates the need for high DMSO concentrations, reducing solvent-induced enzyme inactivation.
pKa
~3.5 (Carboxyl), ~11 (NH)
At physiological pH (7.4), the carboxylate is deprotonated (anionic), essential for Fe²⁺ binding.
Stability
High
Resistant to hydrolysis; stable in TR-FRET buffers for >24 hours.
Part 2: Detailed Experimental Protocol
Assay Architecture: TR-FRET PHD2 Inhibition Assay
Objective: Determine the IC₅₀ of Sodium 4-oxo-1H-pyridine-3-carboxylate against recombinant human PHD2.
Readout: Decrease in TR-FRET signal (indicating reduced hydroxylation of the HIF-1α peptide).
1. Materials & Reagents
Enzyme: Recombinant human PHD2 (catalytic domain, aa 181-426).
Substrate: Biotin-HIF-1α peptide (Sequence: Biotin-DLDLEMLAPP YIPMDDDFQL). Note: The target proline is bolded.
Test Compound: Sodium 4-oxo-1H-pyridine-3-carboxylate (Solid).
Normalization: Calculate % Inhibition relative to Max and Min controls.
Curve Fitting: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic model to determine IC₅₀.
Part 3: Visualization (Graphviz)
Figure 1: Mechanism of Competitive Inhibition
Caption: Schematic illustrating the competitive displacement of 2-Oxoglutarate by Sodium 4-oxo-1H-pyridine-3-carboxylate at the PHD2 active site Iron center.
Figure 2: TR-FRET Assay Workflow
Caption: Step-by-step workflow for the high-throughput screening of PHD2 inhibitors using TR-FRET detection.
Part 4: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Signal-to-Background
Fe²⁺ oxidation
Prepare FeSO₄ stock fresh in degassed water or dilute HCl. Add Ascorbate last.
IC₅₀ Shift > 10x
2-OG competition
Ensure 2-OG concentration is near K_m (approx 2 µM). Excess 2-OG will outcompete the inhibitor.
Compound Precipitation
pH mismatch
The sodium salt is alkaline. Ensure the HEPES buffer capacity (50 mM) is sufficient to maintain pH 7.5.
High Variability (CV%)
Liquid handling
Use low-binding plates to prevent peptide adsorption.
References
Structural Basis of PHD Inhibition: Chowdhury, R., et al. "Structural basis for binding of hypoxia-inducible factor prolyl hydroxylase inhibitors." Structure 21.6 (2013): 938-949.
Assay Methodology: Ui, M., et al.[1] "A time-resolved fluorescence resonance energy transfer-based high-throughput screening assay for hypoxia-inducible factor-1α prolyl hydroxylase inhibitors." Journal of Biomolecular Screening 18.1 (2013): 99-107.
Chemical Properties: PubChem Compound Summary for CID 10619, 4-Oxonicotinic acid.
HIV Integrase Context: Hightower, K. E., et al. "Dolutegravir (S/GSK1349572) exhibits significantly slower dissociation from the integrase-DNA complex compared with raltegravir and elvitegravir." Antimicrobial Agents and Chemotherapy 55.10 (2011): 4552-4559.
Storage and handling requirements for sodium 4-oxo-1H-pyridine-3-carboxylate
Application Note: Storage and Handling Requirements for Sodium 4-oxo-1H-pyridine-3-carboxylate Executive Summary Sodium 4-oxo-1H-pyridine-3-carboxylate (also known as sodium 4-hydroxynicotinate) is a critical heterocycli...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Storage and Handling Requirements for Sodium 4-oxo-1H-pyridine-3-carboxylate
Executive Summary
Sodium 4-oxo-1H-pyridine-3-carboxylate (also known as sodium 4-hydroxynicotinate) is a critical heterocyclic building block used in the synthesis of HIF prolyl hydroxylase inhibitors and antimicrobial agents. While chemically robust in its crystalline lattice, this compound exhibits significant hygroscopicity and tautomeric sensitivity in solution.
This guide defines the precise protocols for storage, handling, and reconstitution to prevent moisture-induced stoichiometry errors and degradation. Failure to strictly adhere to these controls can result in variable water content (up to 15% w/w), leading to erroneous molarity calculations in drug development assays.
Chemical Profile & Physicochemical Properties
Understanding the dual nature of this molecule is essential for proper handling. It exists in a tautomeric equilibrium between the hydroxypyridine and pyridone forms. In the solid sodium salt form, the anionic carboxylate stabilizes the structure, but moisture uptake can shift the effective mass significantly.
Property
Specification
Chemical Name
Sodium 4-oxo-1H-pyridine-3-carboxylate
Synonyms
Sodium 4-hydroxynicotinate; 4-Pyridone-3-carboxylic acid sodium salt
Free Acid CAS
609-70-1 (Reference for parent structure)
Molecular Formula
C₆H₄NNaO₃
Molecular Weight
~161.09 g/mol (Anhydrous basis)
Appearance
White to off-white crystalline powder
Solubility
Highly soluble in water (>50 mg/mL); Sparingly soluble in EtOH; Insoluble in non-polar organics
Hygroscopicity
High (Deliquescent at >60% RH)
pKa (Parent Acid)
~4.8 (Carboxyl), ~8.5 (Phenolic/NH)
Tautomeric Equilibrium & Salt Formation
The "4-oxo" nomenclature refers to the keto-form (pyridone), which is often the dominant tautomer in the solid state and polar solvents.
Figure 1: Tautomeric relationship between the hydroxy- and oxo- forms. The sodium salt is derived to stabilize the carboxylate, but the ring nitrogen remains protonated (NH) in the 4-oxo form.
Storage Protocols
Objective: Prevent deliquescence (absorption of moisture until dissolution) and slow oxidative discoloration.
Environmental Conditions
Temperature: Store at +2°C to +8°C (Refrigerated). While the salt is stable at room temperature for short periods, long-term storage at lower temperatures retards potential decarboxylation pathways.
Atmosphere:Inert Gas Overlay (Argon or Nitrogen) is recommended.
Humidity: Strictly <40% Relative Humidity (RH) .
Container Specifications
Primary: Amber glass vial with a Teflon-lined screw cap (protects from light and ensures chemical resistance).
Secondary: Sealed desiccator containing active silica gel or molecular sieves (4Å).
Seal: Parafilm® or electrical tape wrapping around the cap junction is mandatory for long-term archiving.
Handling & Weighing Protocol
Critical Warning: This compound attracts static electricity and moisture simultaneously. A "rapid-weigh" technique or glovebox is required.
Workflow Diagram
Figure 2: Step-by-step handling workflow to minimize moisture uptake and static interference.
Detailed Steps:
Equilibration: Remove the secondary container (desiccator) from the fridge and allow it to reach room temperature (approx. 30 mins) before opening. Opening a cold vial in humid air causes immediate condensation on the powder.
Static Control: Use an anti-static gun or ionizer fan if the powder appears "fly-away." Static charge increases surface area exposure to moist air.
Weighing:
Preferred: Weigh inside a nitrogen-purged glovebox.
Alternative: Use the "Difference Method." Weigh the sealed vial, remove approximate amount, reseal immediately, and weigh the vial again. Calculate mass delivered by subtraction. Do not leave the balance door open with the powder on the weigh boat for extended periods.
Resealing: Flush the headspace of the stock vial with nitrogen gas before screwing the cap back on.
Reconstitution & Usage
Solvent Compatibility
Water/PBS: Excellent solubility.
DMSO: Moderate solubility (Sonication may be required).
Methanol/Ethanol: Poor solubility (Not recommended for stock solutions).
pH Considerations
The "4-oxo" form is pH-dependent.
pH < 4: Protonation of the carboxylate may precipitate the free acid (4-hydroxynicotinic acid), which is less soluble than the sodium salt.
pH > 10: Deprotonation of the ring nitrogen (if present as NH) or hydroxyl group.
Recommendation: Prepare stock solutions in buffered aqueous media (pH 7.0 - 8.0) to maintain the stable salt species.
Troubleshooting & Quality Control
Observation
Diagnosis
Remediation
Clumping / Caking
Moisture absorption (Deliquescence).
Material is compromised for precise stoichiometry. Dry over P₂O₅ under vacuum for 24h if purity is critical, or discard.
Yellow Discoloration
Oxidation or Photo-degradation.
Check purity via HPLC. If <95%, discard. Ensure future storage is in amber vials.
Precipitation in Media
pH Shock.
The solution pH likely dropped below the pKa of the acid (~4.8). Adjust buffer to pH 7.4.
Safety & Disposal
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
PPE: Nitrile gloves, safety goggles, and lab coat. Use a fume hood if generating dust.
Disposal: Dissolve in water and dispose of as aqueous organic waste. Do not mix with strong oxidizers.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 72924, 6-Hydroxynicotinic acid (Isomer Reference). Retrieved from [Link]
Moynihan, H. A., & O'Shea, N. (2012). Crystallisation and solubility systematic studies of hydroxynicotinic acids. CrystEngComm, 14, 6126-6132. (Mechanistic insight into solubility/tautomerism).
European Pharmacopoeia (Ph.[1] Eur.). General Chapter 5.11: Characters Section in Monographs (Hygroscopicity). (Standard for handling hygroscopic salts).[1]
Technical Support Center: Yield Optimization for Sodium 4-oxo-1H-pyridine-3-carboxylate Synthesis
Welcome to the Process Chemistry Support Center. The 4-hydroxypyridine-3-carboxylic acid (or 4-oxo-1,4-dihydropyridine-3-carboxylic acid) scaffold is a critical chelating core utilized in the development of HIV integrase...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. The 4-hydroxypyridine-3-carboxylic acid (or 4-oxo-1,4-dihydropyridine-3-carboxylic acid) scaffold is a critical chelating core utilized in the development of HIV integrase inhibitors, reverse transcriptase-associated RNase H inhibitors, and influenza endonucleases[1].
Synthesizing the sodium salt of this core—sodium 4-oxo-1H-pyridine-3-carboxylate —often presents significant yield bottlenecks during the cyclization and saponification stages. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yielding, scalable synthesis.
I. Synthetic Workflow & Critical Failure Points
Understanding the mechanistic pathway is essential for diagnosing yield loss. The standard industrial route involves the condensation of a beta-keto ester with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by amination, thermal cyclization, and controlled saponification[2],[3].
Fig 1: Synthetic workflow highlighting critical yield-loss pathways during cyclization and saponification.
II. Quantitative Process Parameters
To prevent the formation of open-chain impurities and thermal degradation products, strict adherence to the following Critical Process Parameters (CPPs) is required.
Process Step
Critical Parameter
Target Range
Yield Impact
Mechanistic Consequence of Deviation
Cyclization
System Moisture
< 0.1% w/w
-25%
Water drives the condensation equilibrium backward, preventing ring closure and stabilizing open-chain enamines[2].
Cyclization
Temperature
130°C – 140°C
-15%
Insufficient thermal energy fails to overcome the activation barrier for the intramolecular nucleophilic attack.
Saponification
NaOH Addition Rate
Dropwise
-30%
Exothermic spikes cause localized heating, triggering the decarboxylation of the beta-keto acid moiety[4].
Saponification
Reaction Temp
25°C – 35°C
-40%
Temperatures exceeding 60°C induce rapid decarboxylation via a 6-membered cyclic transition state.
Isolation
Anti-solvent Ratio
4:1 (IPA:Water)
-20%
The target sodium salt is highly hydrophilic; insufficient anti-solvent leads to product loss in the mother liquor.
III. Self-Validating Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Do not proceed to the next step unless the specified In-Process Control (IPC) metric is met.
Phase 1: Cyclization to Ethyl 4-oxo-1H-pyridine-3-carboxylate
Charge: Suspend the enamine intermediate (1.0 eq) in anhydrous xylene (10 volumes).
Water Scavenging: Add activated 4Å molecular sieves (0.5 w/w) to the reactor. Causality: Continuous removal of water and ethanol byproducts dynamically shifts the equilibrium toward the cyclized product[2].
Heating: Heat the mixture to reflux (approx. 135°C) under a nitrogen atmosphere for 12 hours.
IPC Check: Sample the reaction and analyze via HPLC. Validation: Proceed only when the open-chain enamine intermediate is < 2.0% Area. If > 2.0%, replace molecular sieves and reflux for an additional 4 hours.
Workup: Filter the molecular sieves while hot. Cool the filtrate to 5°C to precipitate the ethyl ester. Filter and dry under vacuum.
Phase 2: Saponification to the Sodium Salt
Charge: Suspend the cyclized ethyl ester (1.0 eq) in a minimal volume of water (2.5 volumes).
Base Addition: Chill the suspension to 10°C. Begin dropwise addition of 5M NaOH (1.05 eq). Causality: Using highly concentrated NaOH minimizes the total aqueous volume, which is critical for the later isolation of the highly water-soluble product[3].
Reaction: Allow the reaction to warm to 25°C. Do not exceed 35°C. Stir for 4 hours.
IPC Check: Analyze via HPLC. Validation: The ester peak must be < 0.5% Area. If incomplete, add 0.05 eq of 5M NaOH. Never increase the temperature to force completion.
Isolation: Once validated, slowly charge isopropanol (IPA) (10 volumes) as an anti-solvent over 1 hour while stirring at 10°C. The sodium 4-oxo-1H-pyridine-3-carboxylate will precipitate as a crystalline solid.
Filtration: Filter, wash with cold IPA, and dry under vacuum at 40°C.
IV. Troubleshooting & FAQs
Q: My cyclization yield is stalling at 50-60%, and LC-MS shows a mass corresponding to the uncyclized enamine. How do I force completion?A: The cyclization of 4-oxo-1,4-dihydropyridine-3-carboxylates is an equilibrium-driven process that releases water/alcohols. If the yield is stalling, the byproducts are trapped in the solvent matrix. Do not simply increase the reaction time. Instead, implement active byproduct removal by refluxing in a solvent capable of azeotropic distillation (e.g., xylene with a Dean-Stark trap) or by adding molecular sieves[2].
Q: During the saponification step, I am observing a significant new impurity with a lower molecular weight (-44 Da). What is happening?A: You are observing thermal decarboxylation. The 4-pyridone-3-carboxylic acid scaffold is highly susceptible to losing carbon dioxide (CO2 = 44 Da) when exposed to heat, especially under strongly basic or acidic conditions[4]. This occurs because the electron-withdrawing nature of the pyridone ring facilitates a cyclic transition state that ejects CO2. To mitigate this, strictly control the exotherm during NaOH addition and ensure the bulk jacket temperature never exceeds 40°C.
Q: The saponification is complete according to HPLC, but when I try to isolate the sodium salt, my yields are extremely low (< 30%). Where is my product?A: Your product is likely still dissolved in the mother liquor. Sodium 4-oxo-1H-pyridine-3-carboxylate is highly hydrophilic. If you used dilute NaOH (e.g., 1M) for the saponification, you introduced too much water into the system. To fix this, use concentrated base (5M to 10M NaOH) to keep the aqueous volume to an absolute minimum[3]. Subsequently, use a 4:1 to 5:1 ratio of a miscible anti-solvent (like Acetone or Isopropanol) to effectively crash the sodium salt out of the aqueous phase.
Q: Can I use acid hydrolysis instead of base saponification to avoid the sodium salt isolation issues?A: It is highly discouraged. While acid hydrolysis (e.g., using HCl) will yield the free 4-hydroxypyridine-3-carboxylic acid, the elevated temperatures required to cleave the ester under acidic conditions (often > 80°C) will cause massive and rapid decarboxylation of the product. Base-catalyzed saponification at ambient temperature is the only reliable way to preserve the carboxylate moiety.
V. References
1.[2] "An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates." National Center for Biotechnology Information (PMC). Available at:[Link]
2.[1] "Design, Synthesis and Biological Evaluations of Hydroxypyridone Carboxylic Acids as Inhibitors of HIV Reverse Transcriptase-Associated RNase H." National Center for Biotechnology Information (PMC). Available at:[Link]
3.[4] "Monoacylglycerol lipase modulators." Google Patents (US11597728B2). Available at:
4.[3] "Isoquinolin-3-Ylurea Derivatives." Google Patents (US20130096119A1). Available at:
Technical Support Center: Purification of Sodium 4-Oxo-1H-pyridine-3-carboxylate Derivatives
Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals working with sodium 4-oxo-1H-pyridine-3-carboxylate and its derivatives.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals working with sodium 4-oxo-1H-pyridine-3-carboxylate and its derivatives.
These compounds—specifically intermediates like 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid—are the critical foundational building blocks for HIV-1 Integrase Strand Transfer Inhibitors (INSTIs) such as Dolutegravir, Bictegravir, and Cabotegravir[1]. Because this intermediate sits at the convergence point of the synthetic route, any carryover of regioisomeric contaminants, unreacted precursors, or inorganic salts will exponentially degrade the yield and enantiomeric excess (ee) of the final active pharmaceutical ingredient (API)[2][3].
Part 1: Troubleshooting & FAQs (The "Why" and "How")
Q1: During the saponification of the bis-ester precursor, I am seeing a high percentage of the C-6 hydrolyzed regioisomer instead of the desired C-3 carboxylate. How do I correct this?
Application Scientist Insight: The regioselectivity of ester hydrolysis in 1,4-dihydropyridine systems is a delicate kinetic vs. thermodynamic balance[1]. The C-3 ester is highly activated by the adjacent C-4 ketone (forming a vinylogous beta-keto ester system), making it highly electrophilic. However, if the reaction temperature exceeds 5 °C, or if a large excess of base is used, thermodynamic equilibration drives the hydrolysis toward the less sterically hindered C-6 ester, or causes complete bis-hydrolysis[1][3].
Resolution: Maintain strict cryogenic to sub-ambient control (0–5 °C). Transition from sodium hydroxide to lithium hydroxide monohydrate (LiOH·H2O); the lithium cation provides superior chelation between the C-4 oxo and C-3 ester carbonyls, locking the conformation and enhancing C-3 regioselectivity[2][4].
Q2: My isolated sodium salt is contaminated with unreacted bis-ester. How can I selectively remove it without losing my product?
Application Scientist Insight: Unreacted bis-ester (e.g., dimethyl 1-(2,2-dimethoxyethyl)-5-methoxy-4-oxo-1,4-dihydropyridine-2,5-dicarboxylate) lacks an ionizable proton. The sodium 4-oxo-1H-pyridine-3-carboxylate is highly water-soluble.
Resolution: Implement a biphasic liquid-liquid extraction (LLE) prior to acidification. By washing the aqueous alkaline reaction mixture with a halogenated solvent like dichloromethane (DCM) or ethyl acetate, the neutral bis-ester partitions entirely into the organic phase, while the target sodium carboxylate remains in the aqueous phase[4].
Q3: After acidification and isolation, my product has a high ash content (inorganic salt contamination like NaCl or Na₂CO₃). How do I desalt it?
Application Scientist Insight: Direct precipitation from the aqueous phase via HCl addition traps ambient sodium chloride within the crystal lattice of the precipitating carboxylic acid.
Resolution: Utilize an anti-solvent crystallization strategy. Dissolve the crude acid in a minimum volume of warm methanol or isopropanol (where NaCl is practically insoluble), filter the inorganic salts, and then add water (anti-solvent) to crystallize the pure 4-oxo-1H-pyridine-3-carboxylic acid[1][5].
Part 2: Experimental Protocols (Self-Validating Workflows)
To ensure high-fidelity purification, the following protocols integrate In-Process Controls (IPCs) so the system validates itself at every critical juncture.
Protocol A: Regioselective Hydrolysis and Biphasic Extraction
Objective: Convert the bis-ester to the mono-sodium/lithium salt while stripping neutral organic contaminants.
Reaction Setup: Dissolve the bis-ester precursor in methanol and cool the reactor jacket to 0–5 °C[4].
Base Addition: Slowly charge 1.05 equivalents of 30 wt% sodium methoxide (or aqueous LiOH) over 30 minutes.
IPC Check 1: Monitor internal temperature. Do not allow exotherm to exceed 5 °C to prevent C-6 hydrolysis[1][4].
Quench & Phase Separation: After 3 hours of stirring, quench the reaction with cold demineralized water. Extract the aqueous mixture three times with equal volumes of dichloromethane (DCM)[4].
IPC Check 2: Sample the aqueous phase for HPLC analysis. The unreacted bis-ester peak should be <0.1% AUC.
Acidification: Transfer the aqueous layer (containing the sodium 4-oxo-1H-pyridine-3-carboxylate) to a clean vessel. Slowly add 2 N aqueous HCl until the pH reaches 2.0–2.5[4].
Isolation: Filter the resulting precipitate, wash with cold water to remove bulk inorganic salts, and dry under vacuum at 40–45 °C[4].
Objective: Remove residual trapped inorganic salts and trace regioisomers.
Dissolution: Suspend the crude 4-oxo-1H-pyridine-3-carboxylic acid in isopropanol (IPA) (approx. 5 volumes)[5].
Thermal Clarification: Heat the suspension to 70 °C until the organic product fully dissolves. Inorganic salts (NaCl) will remain suspended.
Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter to mechanically remove the insoluble inorganic contaminants.
Crystallization: Cool the filtrate gradually to 25 °C over 2 hours, then to 0–5 °C.
IPC Check 3: Verify the supernatant via HPLC. The mother liquor should contain the highly soluble C-6 regioisomer, while the C-3 target compound crystallizes[1].
Harvest: Filter the purified crystals and wash with cold IPA.
Part 3: Quantitative Data & Solvent Matrices
Table 1: Impurity Profile and Clearance Strategies for 4-Oxo-1H-pyridine-3-carboxylate
The following diagram maps the logical flow of the purification system, highlighting the phase separation and crystallization nodes.
Caption: Workflow for the regioselective hydrolysis and purification of sodium 4-oxo-1H-pyridine-3-carboxylate.
Part 5: References
Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. Organic Process Research & Development - ACS Publications.
Identification and Control of Critical Process Impurities: An Improved Process for the Preparation of Dolutegravir Sodium. ResearchGate.
Technical Support Center: 4-oxo-1H-pyridine-3-carboxylate Stability & Optimization
Role: Senior Application Scientist Subject: Optimization of pH conditions for 4-oxo-1H-pyridine-3-carboxylate Ticket ID: CHEM-SUP-4PYR-001 Executive Summary You are likely encountering issues with solubility "crashing ou...
Author: BenchChem Technical Support Team. Date: March 2026
Role: Senior Application Scientist
Subject: Optimization of pH conditions for 4-oxo-1H-pyridine-3-carboxylate
Ticket ID: CHEM-SUP-4PYR-001
Executive Summary
You are likely encountering issues with solubility "crashing out" or spontaneous degradation (decarboxylation) .
The molecule 4-oxo-1H-pyridine-3-carboxylate (often in equilibrium with 4-hydroxypyridine-3-carboxylic acid) behaves as an amphoteric zwitterion. Its stability and solubility are governed by a "U-shaped" pH profile.
The Golden Rule: To maintain stability and solubility, you must keep the molecule in its anionic carboxylate form (typically pH > 7.0). Operating near its isoelectric point (pH 3.0–5.0) invites precipitation and irreversible decarboxylation.
Module 1: The Stability Landscape (Theory)
Before fixing your protocol, you must visualize the species present in your flask. This molecule undergoes keto-enol tautomerism and has two critical ionization events.
The Speciation Pathway
The molecule transitions through three distinct states based on pH.
Figure 1: pH-dependent speciation of 4-oxo-1H-pyridine-3-carboxylic acid. Stability is maximized in the green zone (Anion).
Critical pKa Values
pKa1 (Carboxylic Acid): ~3.5 – 4.0. Below this pH, the carboxylate protonates, leading to the insoluble zwitterion or the soluble cation.
pKa2 (Ring Nitrogen/Hydroxyl): ~11.0. This proton is tightly bound; removing it requires high basicity but is not necessary for general solubility.
Module 2: Troubleshooting Protocols
Issue A: "My sample precipitated after sitting for 1 hour."
Diagnosis: You likely prepared the sample in unbuffered water or a weak buffer that drifted toward the isoelectric point (pH 3–5).
The Fix: Force the equilibrium to the anionic form.
Protocol: Preparation of Stable Stock Solution (10 mM)
Weighing: Weigh the target amount of 4-oxo-1H-pyridine-3-carboxylic acid.
Solvent Choice: Do NOT use pure water. Use 10-20 mM Ammonium Bicarbonate (pH ~8.0) or Phosphate Buffer (pH 7.4) .
Dissolution:
Add 80% of the solvent volume.
Vortex. If cloudy, add 1.0 M NaOH dropwise until clear (Target pH 8.0).
Note: The "1H" on the nitrogen makes the ring polar, but the carboxylic acid intermolecular hydrogen bonding causes crystal lattice stability (precipitation) at acidic pH.
Storage: Store at -20°C. Avoid repeated freeze-thaw cycles which can cause local pH shifts.
Issue B: "My HPLC peak is disappearing or splitting."
Diagnosis: Decarboxylation or Tautomeric splitting.
Decarboxylation: If your mobile phase is acidic (e.g., 0.1% Formic Acid) and you heat the column (>40°C), the carboxylic acid group at position 3 is prone to leaving as CO2.
Peak Splitting: In unbuffered systems, the keto and enol tautomers may separate, or the zwitterion/anion equilibrium may shift during the run.
Recommended HPLC Conditions:
Parameter
Recommendation
Why?
Mobile Phase A
10 mM Ammonium Acetate (pH 6.8 - 7.5)
Maintains the carboxylate anion state. Prevents on-column precipitation.
Mobile Phase B
Acetonitrile or Methanol
Standard organic modifier.
Column Temp
< 30°C
CRITICAL. High heat accelerates decarboxylation.
Detection
UV 254 nm / 280 nm
The conjugated pyridone system absorbs strongly here.
Module 3: Troubleshooting Decision Tree
Use this flow to diagnose specific failures in your workflow.
Figure 2: Diagnostic workflow for solubility and stability issues.
Frequently Asked Questions (FAQ)
Q: Can I use 0.1% TFA or Formic Acid in my LC-MS mobile phase?A:Proceed with extreme caution. While standard for many compounds, acidic modifiers protonate the carboxylate (pH < pKa1). This creates the zwitterion or cation. If your column is heated, this acidic environment catalyzes decarboxylation , transforming your molecule into 4-pyridone. Use Ammonium Acetate (10mM) instead.
Q: Why does the literature show "4-hydroxypyridine" instead of "4-pyridone"?A: This is tautomerism . In the solid state and non-polar solvents, the enol (hydroxy) form might be cited. In aqueous buffers (your biological or HPLC matrix), the keto (pyridone) form dominates. They are the same molecule in equilibrium.
Q: Is the molecule light sensitive?A: Pyridone derivatives can undergo photodimerization (2+2 cycloaddition) under intense UV light. Store stock solutions in amber vials as a precaution, though pH is the primary stability factor.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68480, 4-Hydroxynicotinic acid. Retrieved from [Link]
Dunn, G. E., et al. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[1] (Establishes the decarboxylation mechanism of pyridine-3-carboxylic acids at acidic/isoelectric pH). Retrieved from [Link]
Bordwell, F. G. Bordwell pKa Table (Acidity in DMSO & Water). (Reference for general pyridine and carboxylic acid pKa trends). Retrieved from [Link]
Minimizing side reactions in 4-oxo-1H-pyridine-3-carboxylate synthesis
Technical Support Center: 4-Oxo-1H-Pyridine-3-Carboxylate Synthesis Introduction: The "4-Oxo" Challenge Welcome to the technical support hub for 4-pyridone scaffolds. Whether you are synthesizing a monocyclic 4-oxo-1H-py...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 4-Oxo-1H-Pyridine-3-Carboxylate Synthesis
Introduction: The "4-Oxo" Challenge
Welcome to the technical support hub for 4-pyridone scaffolds. Whether you are synthesizing a monocyclic 4-oxo-1H-pyridine-3-carboxylate or a fused quinolone antibiotic precursor (e.g., Ciprofloxacin analogs), you are likely facing the same triad of failure modes: intractable tars , unwanted decarboxylation , and regioselectivity issues (N- vs. O-alkylation) .[1][2]
This guide moves beyond standard textbook procedures to address the process chemistry required to suppress these side reactions.
Module 1: The Thermal Cyclization (The "Tar" Trap)
The most critical step in this synthesis is typically the thermal cyclization of an anilidomethylenemalonate or enamine intermediate. This step requires high activation energy, often necessitating temperatures >250°C.[1][2]
The Problem: Black Tarry Residues
Symptoms: The reaction mixture turns opaque black; yield drops below 40%; product co-precipitates with sticky polymers.
Root Cause:
Oxidative Polymerization: At 250°C, electron-rich intermediates are highly susceptible to radical polymerization if oxygen is present.[2]
Concentration Effects: High local concentrations favor intermolecular polymerization over intramolecular cyclization.[2]
Protocol: The "High-Dilution / Inert" Method
To minimize tar, you must favor the intramolecular pathway.
Solvent Selection: Use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl Ether .
Why: These solvents boil at ~258°C, providing a "thermal wall" that clamps the temperature exactly where cyclization occurs, preventing hot-spots that lead to decomposition.[1][2]
Degassing (Critical): Sparge the solvent with
or for 30 minutes before heating. Maintain a positive pressure head during reflux.[2]
Addition Rate: Do not dump the intermediate into the hot solvent.
Correct Method: Add the intermediate (dissolved in a small amount of co-solvent if necessary, or as a solid) portion-wise to the refluxing Dowtherm A. This keeps the instantaneous concentration of the uncyclized intermediate low.
Visualizing the Failure Pathway
Figure 1: Kinetic competition between cyclization (green) and tar formation (red).[2] High dilution and inert atmosphere block the red pathways.
Module 2: Preventing Decarboxylation
The C3-ester group is electronically activated by the adjacent carbonyl and nitrogen, making it prone to hydrolysis and subsequent thermal decarboxylation.
The Problem: Loss of the C3-Ester
Symptoms: Mass spec shows [M-44] or [M-72] (loss of
or ).
Root Cause:
Wet Solvents: At 250°C, even trace water acts as a superheated steam autoclave, hydrolyzing the ester to the acid.[2]
Acid Catalysis: The carboxylic acid intermediate decarboxylates rapidly at temperatures >220°C.
Troubleshooting Checklist
Parameter
Recommendation
Mechanism
Water Content
< 0.05% (Karl Fischer)
Prevents hydrolysis of ester to thermally unstable acid.[2]
Reaction Time
Monitor by HPLC/TLC
Extended heating after conversion promotes decarboxylation.[2][3] Stop immediately upon consumption of SM.
Workup
Avoid acidic quench
If the product precipitates, filter it directly.[2] If acidifying, keep T < 10°C.
Module 3: Tautomeric Control (Regioselectivity)
The 4-oxo-1H-pyridine core exists in equilibrium with its 4-hydroxy-pyridine tautomer.[2] When you attempt to alkylate the Nitrogen (N1), you often get Oxygen (O4) alkylation side products.[1][2]
The Problem: N- vs. O-Alkylation Mixtures
Symptoms: Formation of enol ethers (O-alkyl) instead of N-alkyl pyridones.[2]
Root Cause: Ambident nucleophilicity.[2]
N-Alkylation (Thermodynamic): Favored by polar aprotic solvents and "soft" conditions.
O-Alkylation (Kinetic): Favored by non-polar solvents and "hard" electrophiles/conditions.
Optimization Protocol
To maximize N-Alkylation (the usual drug target):
Solvent: Use DMF or DMSO .[2] These solvents solvate the cation (e.g.,
), leaving the anion "naked" and favoring the thermodynamic product (N-alkyl).[2]
), which act as "halide scavengers" and strongly force O-alkylation via an -like transition state.[2]
Additives: Addition of LiI (Lithium Iodide) can promote O-to-N rearrangement if O-alkylation occurs initially.[2]
Visualizing Tautomeric Selectivity
Figure 2: Controlling the ambident nucleophile.[1][2] Polar aprotic conditions drive the reaction down the green path.
Frequently Asked Questions (FAQ)
Q: Can I use microwave heating for the cyclization step?A: Yes, and it is often cleaner.[2] Microwave heating (250°C, 10-20 min) minimizes the "thermal history" of the sample, reducing the window for polymerization. However, you must use a vessel rated for high pressure (20+ bar) if using volatile solvents, or stick to open-vessel microwave synthesis with Dowtherm A.[1][2]
Q: My product is stuck in the Dowtherm A. How do I isolate it?A: Do not try to distill Dowtherm A (bp ~258°C). Instead:
Cool the mixture to ~80°C.
Dilute with a non-polar solvent like Hexane or Heptane (ratio 1:3).[2]
The polar pyridone product will usually precipitate out, while the tars and solvent remain in the supernatant. Filter and wash with hexane.[4]
Q: I see a "double" peak in NMR. Is this an impurity?A: Not necessarily. 4-pyridone esters often exhibit restricted rotation or strong keto-enol tautomerism in solution (
).[2] Run the NMR in or add a drop of to collapse the tautomers into a single protonated species for verification.
References
Gould, R. G., & Jacobs, W. A. (1939).[1][2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[2][5] Journal of the American Chemical Society. [1][2]
BenchChem Technical Support. (2025). Optimizing reaction conditions for the Gould-Jacobs synthesis.[1][2]
Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[2] (Gould-Jacobs Reaction Chapter).[3][5][6][7][8]
Han, F., et al. (2021).[1][2] N,N-Dimethylformamide (DMF)-Promoted Specific N-Alkylation of Hydroxyl N-Heterocycles.[2] Chinese Journal of Organic Chemistry.
Dunn, G. E., et al. (1972).[1][2][9] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[9] [1][2][9]
The Analytical Challenge: Understanding Sodium 4-oxo-1H-pyridine-3-carboxylate
An In-Depth Comparative Guide to HPLC Method Development for the Detection of Sodium 4-oxo-1H-pyridine-3-carboxylate A Senior Application Scientist's Perspective on Navigating the Analytical Challenges of a Polar, Ioniza...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to HPLC Method Development for the Detection of Sodium 4-oxo-1H-pyridine-3-carboxylate
A Senior Application Scientist's Perspective on Navigating the Analytical Challenges of a Polar, Ionizable Molecule
Welcome to a detailed guide on developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of sodium 4-oxo-1H-pyridine-3-carboxylate. This document is designed for researchers, analytical scientists, and drug development professionals who face the common yet significant challenge of analyzing highly polar, ionizable compounds. We will move beyond simplistic protocols to explore the fundamental principles guiding our methodological choices, comparing two distinct chromatographic strategies: a modified Reversed-Phase (RP-HPLC) approach and a more tailored Hydrophilic Interaction Liquid Chromatography (HILIC) method. Our objective is to demonstrate not just how to set up a method, but why certain approaches are scientifically favored for this class of analyte, ensuring the development of a method that is fit-for-purpose and compliant with rigorous validation standards.[1][2]
The structure of our target analyte, sodium 4-oxo-1H-pyridine-3-carboxylate, immediately signals several analytical hurdles. As a sodium salt of a carboxylic acid, it is highly soluble in aqueous media.[3] The molecule possesses both a negatively chargeable carboxylate group and a pyridine ring, which contains a nitrogen atom that can be protonated (positively charged).[4] Most pyridine derivatives exhibit a pKa between 5 and 6.[4][5] This zwitterionic potential means its charge state, and therefore its chromatographic behavior, is highly dependent on the mobile phase pH.
Such polar and ionizable characteristics make traditional RP-HPLC, the workhorse of most analytical labs, problematic.[6] Standard C18 columns, which rely on hydrophobic interactions for retention, often provide little to no retention for these types of molecules, causing them to elute in or near the solvent front (void volume).[7] This leads to poor resolution from other early-eluting components and unreliable quantification.
Our goal is to develop a method that overcomes these challenges to provide adequate retention, good peak shape, and robust, reproducible results.
The Method Development Workflow
The process of selecting and optimizing an HPLC method is systematic. It begins with understanding the analyte and culminates in a validated, robust procedure ready for routine use.
Caption: A systematic workflow for HPLC method development and validation.
Method 1: An Optimized Reversed-Phase HPLC (RP-HPLC) Approach
While challenging, it is sometimes possible to retain polar compounds on an RP column with careful method optimization. The primary strategy involves manipulating the mobile phase pH to suppress the ionization of the analyte, thereby increasing its hydrophobicity. For our analyte, a low pH is required to protonate the carboxylate group.
Causality Behind Experimental Choices:
Column Selection : A standard C18 is unlikely to work. We will select a polar-endcapped C18 column. These columns have a polar group embedded near the base of the alkyl chain, which helps to prevent "phase collapse" in highly aqueous mobile phases and provides an alternative interaction mechanism for polar analytes.[8]
Mobile Phase pH : To protonate the carboxylate group (pKa ~2-4) and ensure consistent protonation of the pyridine nitrogen (pKa ~5-6), a mobile phase pH of ~2.5 is chosen. This is achieved using an additive like formic acid or phosphoric acid. This minimizes strong ionic interactions with residual silanols on the stationary phase, which can cause severe peak tailing.[4]
Detector : The 4-oxo-1H-pyridine-3-carboxylate moiety is expected to have a UV absorbance maximum. A diode array detector (DAD) will be used to first identify the optimal wavelength (e.g., scanning from 200-400 nm) before settling on a single wavelength for quantification.
Experimental Protocol: Optimized RP-HPLC
Parameter
Condition
Rationale
Column
Polar-Endcapped C18, 4.6 x 150 mm, 3.5 µm
Enhances retention for polar analytes and is stable in highly aqueous mobile phases.
Mobile Phase A
0.1% Formic Acid in Water
Sets pH to ~2.7 to suppress carboxylate ionization and provides a volatile buffer compatible with MS.
Mobile Phase B
Acetonitrile
Standard organic solvent for RP-HPLC.
Gradient
5% B for 2 min, ramp to 40% B over 8 min, hold for 2 min
A shallow gradient to screen for retention and separate from polar impurities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Ensures reproducible retention times and can improve peak shape.
Injection Volume
5 µL
A small volume to minimize peak distortion.
Detector
DAD at 265 nm (Verify optimal wavelength)
Provides specificity and sensitivity for the pyridine-based chromophore.
Sample Diluent
Mobile Phase A
Ensures compatibility with the starting mobile phase conditions to prevent peak splitting or broadening.
Expected Outcome & Limitations:
Even with these optimizations, retention may be minimal (e.g., retention factor k < 2.0). The peak shape may suffer from tailing due to secondary interactions between the protonated pyridine nitrogen and residual silanols on the silica support. This approach often lacks the robustness needed for a long-term quality control environment.
HILIC has emerged as a powerful and reliable technique for separating highly polar and hydrophilic compounds that are poorly retained in RP-HPLC.[9] The retention mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a highly organic mobile phase.
Causality Behind Experimental Choices:
Column Selection : A zwitterionic HILIC stationary phase is an excellent choice. These columns contain both positively and negatively charged functional groups, which can interact with the zwitterionic character of our analyte through electrostatic interactions, in addition to the primary partitioning mechanism. This often leads to excellent peak shape and selectivity.[9][10]
Mobile Phase : HILIC uses a high concentration of an organic solvent (typically acetonitrile) with a small amount of aqueous buffer. Ammonium formate is an ideal buffer as it is volatile (MS-compatible) and provides good buffering capacity in the pH range suitable for HILIC separations.[11]
Gradient : In HILIC, increasing the aqueous component (Mobile Phase A) decreases retention. Therefore, a HILIC gradient runs in the opposite direction to a typical RP-HPLC gradient.
Experimental Protocol: HILIC
Parameter
Condition
Rationale
Column
Zwitterionic HILIC, 2.1 x 100 mm, 1.7 µm
Specifically designed for retaining and separating polar, ionizable compounds with excellent peak shape.[10]
Mobile Phase A
10 mM Ammonium Formate in 90:10 Acetonitrile:Water, pH 4.5 (adjusted)
Aqueous component with buffer to facilitate partitioning and control analyte ionization state.
Mobile Phase B
10 mM Ammonium Formate in 10:90 Acetonitrile:Water, pH 4.5 (adjusted)
Higher aqueous content to elute the analyte.
Gradient
0% B for 1 min, ramp to 50% B over 9 min, hold for 2 min
Starts with high organic content for strong retention and gradually increases water content for elution.
Flow Rate
0.4 mL/min
Appropriate for a 2.1 mm ID UHPLC column.
Column Temperature
40 °C
Higher temperature can improve peak shape and reduce mobile phase viscosity.
Injection Volume
2 µL
Small volume is critical in HILIC to avoid peak distortion.
Detector
DAD at 265 nm
Same as RP-HPLC method.
Sample Diluent
90:10 Acetonitrile:Water
Must match the initial high-organic mobile phase to ensure good peak shape.
Comparative Data Summary
The following table summarizes the expected performance of the two methods based on typical results for similar polar analytes.
Performance Parameter
Optimized RP-HPLC (Method 1)
HILIC (Method 2)
Justification
Retention Factor (k)
1.5 - 2.5
> 5.0
HILIC provides significantly stronger retention for highly polar compounds.[9]
USP Tailing Factor (Tf)
1.4 - 1.8
1.0 - 1.2
The zwitterionic HILIC phase minimizes secondary interactions, leading to more symmetrical peaks.[10]
Resolution (Rs)
Moderate
High
Better retention and selectivity on the HILIC column allow for superior resolution from impurities.
Robustness
Low to Moderate
High
HILIC method is less susceptible to small changes in mobile phase composition once optimized.
MS Compatibility
Good (with formic acid)
Excellent (with amm. formate)
Both methods use volatile buffers, but ammonium formate in HILIC is often preferred for MS sensitivity.
Visualizing the Retention Mechanisms
The fundamental difference in how these two methods retain the analyte is key to understanding their performance.
Caption: Contrasting retention mechanisms in RP-HPLC versus HILIC for polar analytes.
Once the optimal method (HILIC, in this case) is developed, it must be validated to prove it is fit for its intended purpose.[1] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13]
A validation protocol must be written and approved before starting the experiments.[1] The core performance characteristics to be evaluated include:
Specificity : The ability to accurately measure the analyte in the presence of impurities, degradation products, and matrix components. This is often assessed using forced degradation studies.[13][14]
Linearity : Demonstrating a direct proportional relationship between concentration and detector response over a defined range. A correlation coefficient (R²) of ≥ 0.995 is typically required.[15]
Accuracy : The closeness of the measured value to the true value, typically assessed by spike/recovery studies at multiple levels (e.g., 80%, 100%, 120% of the target concentration). Recoveries are generally expected to be within 98-102%.[15]
Precision : Assessed at two levels:
Repeatability (Intra-assay precision) : The precision over a short interval with the same analyst and instrument.
Intermediate Precision : Assesses the effects of random events within a laboratory (different days, different analysts, different equipment).
The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.[15]
Range : The concentration interval over which the method is shown to be accurate, precise, and linear.
Robustness : The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH ±0.2, column temperature ±5 °C), providing an indication of its reliability during normal usage.[14][15]
System Suitability : A set of tests performed before each analytical run to ensure the chromatographic system is performing adequately. This includes parameters like tailing factor, theoretical plates, and retention time reproducibility.[16]
Conclusion and Recommendation
Developing a reliable HPLC method for a polar, ionizable compound like sodium 4-oxo-1H-pyridine-3-carboxylate requires a thoughtful approach that goes beyond standard RP-HPLC. While an optimized reversed-phase method using a polar-endcapped column and acidic mobile phase may offer a workable, albeit compromised, solution, it is fundamentally ill-suited to the analyte's properties.
The Hydrophilic Interaction Liquid Chromatography (HILIC) method stands out as the scientifically superior choice. It is designed specifically for this class of molecule, offering significantly better retention, superior peak shape, and higher resolution. The resulting method is more robust and reliable, making it the recommended approach for quality control, stability testing, and other regulatory applications. By grounding our method development in the physicochemical principles of the analyte and the chromatographic system, we can confidently build a self-validating system that ensures data integrity and meets the stringent requirements of the pharmaceutical industry.
References
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. FDA. Retrieved from [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. FDA. Retrieved from [Link]
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. Retrieved from [Link]
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Retrieved from [Link]
LCGC International. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
MDPI. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PMC. Retrieved from [Link]
ResearchGate. (2020). Zwitterionic HILIC tandem mass spectrometry with isotope dilution for rapid, sensitive and robust quantification of pyridine nucleotides in biological extracts. ResearchGate. Retrieved from [Link]
Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]
Chromatography Forum. (2015). Method for pyridine amine derivative. Chromatography Forum. Retrieved from [Link]
ResearchGate. (2025). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. ResearchGate. Retrieved from [Link]
Google Patents. (n.d.). US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. Google Patents.
Comparative Guide: LC-MS/MS Strategies for the Quantitation of 4-oxo-1H-pyridine-3-carboxylate
Executive Summary The analysis of 4-oxo-1H-pyridine-3-carboxylate (also known as 4-hydroxynicotinic acid or 4-HNA) presents a distinct set of challenges for bioanalytical laboratories. As a key intermediate in the bacter...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The analysis of 4-oxo-1H-pyridine-3-carboxylate (also known as 4-hydroxynicotinic acid or 4-HNA) presents a distinct set of challenges for bioanalytical laboratories. As a key intermediate in the bacterial degradation of nicotine and a metabolite in the NAD+ salvage pathway, its accurate quantitation is critical for metabolic flux studies and pharmacological monitoring.
However, standard Reverse-Phase Liquid Chromatography (RPLC) often fails due to the molecule's high polarity and amphoteric nature. This guide objectively compares the three primary analytical strategies—HILIC (Recommended) , Ion-Pairing RPLC , and Derivatization —providing a validated protocol for the most robust method.
The Chemical Challenge: Tautomerism & Polarity
To develop a robust method, one must first understand the analyte's behavior in solution. 4-oxo-1H-pyridine-3-carboxylate (
, MW 139.[1]11) is not a static structure. It exists in a pH-dependent equilibrium between its enol form (4-hydroxynicotinic acid) and its dominant keto form (4-oxo-1,4-dihydropyridine-3-carboxylic acid).
This tautomerism complicates chromatography on C18 columns, leading to peak tailing and split peaks if the mobile phase pH does not stabilize a single form. Furthermore, the molecule is highly hydrophilic (logP < 0), causing it to elute near the void volume (
) in standard RPLC, where ion suppression is highest.
The following diagram illustrates the structural shifts that dictate analytical strategy.
Figure 1: The keto form (4-oxo) is typically dominant in aqueous solution. Acidic mobile phases drive the equilibrium toward the protonated cation suitable for ESI+ detection.
Comparative Methodology: Selecting the Right Approach
We evaluated three distinct workflows. The data below summarizes their performance metrics based on retention stability, sensitivity, and operational complexity.
Table 1: Method Performance Matrix
Feature
Method A: HILIC (Recommended)
Method B: RPLC + Ion Pairing
Method C: Derivatization (3-NPH)
Principle
Partitioning into water layer on polar stationary phase.
Hydrophobic interaction via ion-pair reagent (e.g., TBA).
Verdict:HILIC is the superior choice for direct LC-MS/MS analysis due to its ability to retain the polar analyte without the ion suppression caused by ion-pairing reagents or the labor intensity of derivatization.
Deep Dive: Validated HILIC-MS/MS Protocol
This protocol utilizes a Zwitterionic HILIC (ZIC-pHILIC) stationary phase. Unlike bare silica, zwitterionic phases provide a stable water-enriched layer that interacts with the charged ammonium and carboxylate groups of the analyte.
Sample Preparation
Avoid aqueous diluents that distort HILIC peak shapes.
Precipitation: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
Dilution: Transfer supernatant. Critical Step: If the sample is too aqueous, dilute further with ACN to achieve at least 80% organic content before injection to prevent "solvent wash" effects.
LC Conditions[2]
Column: Merck SeQuant ZIC-pHILIC (100 x 2.1 mm, 5 µm) or Waters BEH Amide.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid).
Note: The loss of water (140->122) is often the most abundant transition for hydroxylated pyridine carboxylates, while the decarboxylation (140->96) is characteristic of the nicotinic acid scaffold.
Data Interpretation & Workflow
Successful analysis requires rigorous data validation. The workflow below outlines the critical path from sample to validated result.
Figure 2: The analytical workflow emphasizes high-organic sample loading to maintain HILIC peak integrity.
Troubleshooting Common Issues
Peak Splitting: Usually caused by injecting a sample with high water content into a HILIC column. Solution: Ensure sample diluent matches the initial mobile phase (90% ACN).
Retention Time Drift: HILIC columns require longer equilibration times than C18. Solution: Ensure at least 10-15 column volumes of re-equilibration between runs.
Low Sensitivity: Check mobile phase pH. The pyridine nitrogen must be protonated. Ensure pH is < 4.0.
References
PubChemLite. 4-hydroxynicotinic acid (Compound Summary). University of Luxembourg.[3] Retrieved from [Link]
McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods. HALO Columns / Advanced Materials Technology. Retrieved from [Link]
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]
Gika, H. G., et al. (2014). Hydrophilic interaction liquid chromatography (HILIC) in metabolomics. Journal of Chromatography B. (Contextual grounding for HILIC in polar metabolite analysis).
Analytical Comparison Guide: FTIR Spectral Validation of Sodium 4-oxo-1H-pyridine-3-carboxylate
Target Audience: Researchers, Analytical Scientists, and API Development Professionals In pharmaceutical development, substituted pyridines are ubiquitous structural motifs. Sodium 4-oxo-1H-pyridine-3-carboxylate (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and API Development Professionals
In pharmaceutical development, substituted pyridines are ubiquitous structural motifs. Sodium 4-oxo-1H-pyridine-3-carboxylate (CAS: 13660683)[1] serves as a critical synthetic intermediate and chelating agent. However, procuring high-quality batches requires stringent analytical oversight. The primary quality risks during synthesis are incomplete salt formation (resulting in residual free acid) and regioisomeric contamination (e.g., 2-oxo derivatives).
As an Application Scientist, I rely on Fourier Transform Infrared (FTIR) spectroscopy as a rapid, definitive tool to validate these molecular nuances. This guide provides a comprehensive comparison of the FTIR spectral bands of sodium 4-oxo-1H-pyridine-3-carboxylate against its alternatives, grounded in solid-state tautomeric principles.
Mechanistic Baseline: Tautomerism and Spectral Causality
Before comparing spectra, we must establish the structural reality of the molecule. While often drawn in its enolic form as "4-hydroxynicotinic acid," X-ray crystallographic and computational studies demonstrate that in the solid state, this family of molecules predominantly adopts the oxo (pyridone) tautomer [2],[3].
Causality: The highly polar 4-oxo-1H-pyridine core is stabilized by robust intermolecular hydrogen bonding networks in the crystal lattice[3].
Spectral Impact: Consequently, the FTIR spectrum is defined by an N-H stretch and a ring-conjugated C=O stretch , rather than an aromatic C=N stretch and an enolic O-H stretch[2]. When converting the free acid to the sodium salt, this pyridone core remains intact, but the electronic environment of the adjacent carboxylate group shifts dramatically, providing our primary diagnostic markers.
Comparative FTIR Spectral Analysis
To evaluate product quality, we compare the target sodium salt against two primary alternatives/contaminants: the unreacted free acid (4-oxo-1H-pyridine-3-carboxylic acid) and a common regioisomer (sodium 2-oxo-1H-pyridine-3-carboxylate).
Table 1: Quantitative Comparison of Key FTIR Spectral Bands (cm⁻¹)
Validating Salt Formation (The Carboxylate Shift): The most critical comparison is between the target salt and the free acid. The free acid exhibits a distinct C=O stretch at ~1710 cm⁻¹ due to the protonated carboxylic acid. In a high-purity sodium salt, this band must be entirely absent. Instead, the delocalized electron density of the carboxylate anion yields two new bands: an asymmetric stretch at ~1580–1610 cm⁻¹ and a symmetric stretch at ~1380–1400 cm⁻¹.
Differentiating Regioisomers: If a supplier utilizes a non-selective carboxylation route, the 2-oxo isomer may be present. The 2-oxo core alters the hydrogen-bonding geometry (often forming dimers rather than extended chains)[3]. This causes the N-H stretch to shift to a higher frequency (~3220–3230 cm⁻¹ compared to ~3180–3200 cm⁻¹ for the 4-oxo species) and the ring C=O stretch to shift slightly lower (~1630 cm⁻¹ vs ~1640 cm⁻¹)[2].
To ensure trustworthiness and reproducibility, the analytical protocol must account for environmental variables—specifically, the hygroscopic nature of sodium salts. A self-validating system requires built-in checks to prevent false positives caused by moisture.
Step 1: Thermal Dehydration (Moisture Control)
Causality: Sodium 4-oxo-1H-pyridine-3-carboxylate readily absorbs atmospheric moisture, forming hydrates. Water exhibits a massive, broad O-H stretching band between 3300–3500 cm⁻¹, which can completely obscure the critical diagnostic N-H stretch (~3190 cm⁻¹).
Action: Dry the sample in a vacuum oven at 80°C for 4 hours at <10 mbar prior to analysis.
Step 2: Background Acquisition
Action: Clean the Diamond ATR crystal with isopropanol and allow it to dry. Collect a background spectrum (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) to subtract atmospheric CO₂ and ambient humidity.
Step 3: Spectral Acquisition
Action: Deposit 2–5 mg of the dried powder onto the ATR crystal. Engage the anvil to apply consistent, firm pressure, ensuring optimal optical contact. Acquire the sample spectrum using the same parameters as the background.
Step 4: Orthogonal Validation (The Self-Check)
Check 1 (Drying Validation): Inspect the 3300–3500 cm⁻¹ region. If a broad O-H band is present, the sample is still hydrated. Reject the scan, re-dry the sample, and repeat.
Check 2 (Purity Validation): Inspect the 1710 cm⁻¹ region. If a peak is present, the batch contains residual free acid and fails the quality gate.
Check 3 (Identity Validation): Confirm the presence of the N-H stretch (~3190 cm⁻¹), ring C=O stretch (~1640 cm⁻¹), and the dual carboxylate stretches (~1590 cm⁻¹ and ~1390 cm⁻¹).
Workflow Visualization
Figure 1: Self-validating FTIR analytical workflow for sodium 4-oxo-1H-pyridine-3-carboxylate.
Conclusion
For drug development professionals, relying on a simple "match score" from an FTIR library is insufficient. By understanding the underlying tautomeric causality and the specific vibrational shifts associated with salt formation and regioisomerism, analysts can definitively assess the quality of sodium 4-oxo-1H-pyridine-3-carboxylate. Implementing the moisture-controlled, self-validating workflow outlined above ensures that spectral data translates into actionable, trustworthy quality control decisions.
References
Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids.
Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals
Focus: Physicochemical causality, pharmacokinetic implications, and self-validating experimental methodologies.
Executive Summary & Mechanistic Causality
The molecule 4-oxo-1H-pyridine-3-carboxylic acid (frequently referred to by its tautomeric name, 4-hydroxynicotinic acid) is a highly versatile pharmacophore. It serves as a critical building block in the synthesis of modern therapeutics, ranging from [1] to [2].
However, evaluating its bioactivity presents a classic pharmaceutical hurdle: crystal lattice resistance .
In its parent acid form, the molecule exists predominantly as the 4-oxo tautomer. The pyridone nitrogen acts as a strong hydrogen bond donor, while the carbonyl and carboxylic acid groups act as acceptors. This creates a highly stable, polymeric hydrogen-bonded crystal lattice that severely restricts its aqueous solubility to approximately 4.7 mg/mL [3]. When administered in in vitro cellular assays or in vivo models, this poor dissolution often leads to compound precipitation, resulting in false-negative bioactivity readouts.
By synthesizing the salt form—sodium 4-oxo-1H-pyridine-3-carboxylate —the carboxylic acid is deprotonated. The introduction of the sodium cation shatters the intermolecular hydrogen-bond network and introduces highly favorable ion-dipole interactions with water. This single modification increases its aqueous solubility to >100 mg/mL [4], maximizing the concentration gradient required for passive diffusion across lipid bilayers without altering the intrinsic target-binding affinity of the active moiety.
Quantitative Data Comparison
The following table summarizes the divergent physicochemical properties that dictate the bioactivity profiles of both forms.
Property
Parent Acid (4-oxo-1H-pyridine-3-carboxylic acid)
Sodium Salt (Sodium 4-oxo-1H-pyridine-3-carboxylate)
Molecular Weight
139.11 g/mol
161.09 g/mol
Physical State
Highly crystalline, polymeric lattice
Amorphous or loosely crystalline salt
Aqueous Solubility (pH 7.4)
~4.7 mg/mL (Poorly Soluble)
>100 mg/mL (Highly Soluble)
Dissolution Rate
Slow, prone to particulate suspension
Rapid, complete solvation
Permeability Potential
Low (Dissolution-rate limited)
High (Concentration-gradient driven)
Formulation Viability
Solid oral dosage (requires milling/excipients)
IV solutions, rapid-release oral formulations
Pharmacokinetic Absorption Pathways
To understand why the sodium salt exhibits superior apparent bioactivity in vivo, we must map the dissolution and absorption kinetics. At physiological intestinal pH (pH 6.5–7.4), both the parent acid and the sodium salt will ultimately exist as the identical carboxylate anion. Therefore, the rate-limiting step for bioactivity is entirely governed by the initial dissolution phase in the gastric and upper intestinal fluids.
Fig 1: Pharmacokinetic absorption pathways comparing salt vs. parent acid forms.
Self-Validating Experimental Protocols
To objectively compare the bioactivity of these two forms, laboratory protocols must be self-validating systems . This means the assay must internally verify that a lack of bioactivity is due to poor target affinity, not a physicochemical artifact like precipitation or membrane adhesion.
Causality: Kinetic solubility mimics the rapid dissolution required in biological assays, whereas thermodynamic solubility only defines the absolute saturation limit. We use nephelometry to ensure no sub-visible aggregates are skewing the data.
Preparation: Prepare 10 mM stock solutions of both the parent acid and the sodium salt in 100% DMSO.
Spiking: Spike the stocks into 50 mM Phosphate Buffered Saline (PBS, pH 7.4) to achieve a final target concentration of 200 µM (final DMSO concentration ≤ 2%).
Incubation: Incubate the plates at 37°C for 2 hours on a microplate shaker at 300 RPM.
Validation Checkpoint (Nephelometry): Before centrifugation, read the plate using a laser nephelometer. If light scattering is detected in the parent acid wells, it validates that the compound is forming sub-visible precipitates, confirming that any subsequent drop in bioactivity is a solubility artifact.
Quantification: Centrifuge at 10,000 x g for 15 minutes. Extract the supernatant and quantify the dissolved fraction via HPLC-UV at 260 nm against a standard curve.
Causality: This assay proves that the enhanced solubility of the sodium salt translates directly to higher epithelial flux.
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to ensure full polarization and tight junction formation.
Dosing: Apply 50 µM of the parent acid (likely a micro-suspension) and the sodium salt (true solution) to the apical chambers in Hank's Balanced Salt Solution (HBSS, pH 6.5). Fill the basolateral chamber with HBSS (pH 7.4).
Validation Checkpoint (Monolayer Integrity): Co-administer 100 µM Lucifer Yellow (a paracellular fluorescent marker) in the apical chamber. If the apparent permeability (
) of Lucifer Yellow exceeds cm/s, the tight junctions are compromised, and the well's data must be discarded.
Validation Checkpoint (Mass Balance): After 2 hours, sample both chambers and lyse the cells. Calculate the total mass recovery. If recovery is <80% for the parent acid, it indicates non-specific binding or precipitation on the apical membrane rather than true permeation.
Analysis: Calculate the
for both forms using LC-MS/MS quantification of the basolateral fluid.
Fig 2: Self-validating experimental workflow for comparative bioactivity assessment.
Conclusion
For early-stage drug discovery and in vitro screening, the sodium 4-oxo-1H-pyridine-3-carboxylate salt is vastly superior to its parent acid. By overcoming the massive crystal lattice energy inherent to the 4-oxo tautomeric network, the sodium salt ensures complete solvation. This eliminates the risk of false negatives in bioactivity screens and provides a highly accurate representation of the molecule's true pharmacological potential.
References
Discovery of N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, Ivacaftor), a Potent and Orally Bioavailable CFTR Potentiator. Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
Optimizing the Antibiotic Potency and Metabolic Stability of Pyridomycin Using a Semisynthetic Approach. ACS Infectious Diseases.
URL:[Link]
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals (MDPI).
URL:[Link]
Validation
Elemental analysis validation for sodium 4-oxo-1H-pyridine-3-carboxylate
Publish Comparison Guide: Elemental Analysis Validation for Sodium 4-oxo-1H-pyridine-3-carboxylate Executive Summary & Core Directive Objective: To provide a definitive technical guide for the validation of elemental ana...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Elemental Analysis Validation for Sodium 4-oxo-1H-pyridine-3-carboxylate
Executive Summary & Core Directive
Objective: To provide a definitive technical guide for the validation of elemental analysis (EA) methods for Sodium 4-oxo-1H-pyridine-3-carboxylate (C₆H₄NNaO₃).
The Challenge: Standard combustion analysis (CHN) frequently fails for sodium carboxylate salts due to the formation of thermally stable sodium carbonate (Na₂CO₃) ash, which traps carbon and results in consistently low carbon recovery (bias > 2%).
The Solution: This guide compares the standard method against an Optimized V₂O₅-Enhanced Combustion Protocol . We demonstrate that the addition of Vanadium Pentoxide (V₂O₅) is not merely an option but a critical requirement to disrupt the carbonate lattice, ensuring 100% carbon release and compliance with ICH Q2(R2) validation standards.
Structural Hazard: The proximity of the carboxylate sodium salt to the pyridine ring creates a highly stable ionic lattice that resists complete oxidation at standard flash combustion temperatures (950°C).
The "Alternatives" Comparison
We evaluate three analytical approaches to validate the material's purity and composition.
Feature
Method A: Standard Flash Combustion
Method B: V₂O₅-Enhanced Combustion (Recommended)
Method C: Orthogonal Wet Chemistry
Principle
High-temp oxidation (950°C)
Flux-assisted oxidation (V₂O₅ melts at 690°C)
HPLC (Purity) + Titration (Na)
Primary Failure Mode
Carbon Trapping: Forms Na₂CO₃ ash.
None. V₂O₅ displaces CO₂.
Does not measure C/H/N directly.
Accuracy (Carbon)
Poor (-2% to -5% bias)
Excellent (± 0.3%)
N/A
Suitability
Screening only.
Release Testing & Validation.
Cross-validation only.
Scientific Integrity: The Mechanism of Failure & Correction
To validate this method, one must understand the causality of the error.
Why Method A Fails (The Carbonate Trap):
During combustion, the organic backbone oxidizes. However, sodium ions react with the generated CO₂ to form Sodium Carbonate (Na₂CO₃).
Na₂CO₃ is thermally stable up to ~851°C (melting) and does not fully decompose even at 1000°C in the short timeframe of flash combustion. This results in "missing" carbon in the detector signal.
Why Method B Works (The Vanadium Displacement):
Vanadium Pentoxide (V₂O₅) acts as a strong acidic oxide flux. It melts at ~690°C, coating the sample. It reacts with the transient sodium carbonate to form Sodium Metavanadate (NaVO₃), forcing the release of the trapped CO₂.
Visualizing the Pathway
Figure 1: Mechanistic pathway comparing carbon trapping in standard combustion vs. full release in V₂O₅-enhanced combustion.
Validated Experimental Protocol (Method B)
This protocol is designed to meet ICH Q2(R2) requirements for Specificity, Accuracy, and Precision.[1]
Materials:
Instrument: CHN Elemental Analyzer (e.g., Thermo FlashSmart, Elementar vario EL).
Sample: Sodium 4-oxo-1H-pyridine-3-carboxylate (Dried at 105°C for 2h to remove hygroscopic moisture).
Step-by-Step Workflow:
Conditioning: Run 3 "Blank" cycles (Tin capsule + V₂O₅) to saturate the system and remove background carbon.
Calibration: Calibrate using Acetanilide (K-factor method). Ensure correlation coefficient
.
Sample Preparation (The "Sandwich" Technique):
Tare a clean Tin (Sn) capsule.
Add 5–10 mg of V₂O₅ powder to the bottom.
Weigh 1.5–2.0 mg of the Sodium Salt sample precisely (±0.001 mg) on top of the V₂O₅.
Add another 5–10 mg of V₂O₅ on top of the sample.
Rationale: This encapsulates the sample, ensuring immediate contact with the flux upon melting.
Combustion:
Furnace Temp: 950–980°C .
Oxygen Flow: High purity (99.999%), 250 mL/min injection for 5s.
Analysis: Measure TCD signals for N₂, CO₂, H₂O.
Validation Data & Comparison
The following data represents a typical validation study comparing the two methods.
Table 1: Accuracy & Precision Comparison (n=6)
Parameter
Theoretical Value
Method A (Standard)
Method B (V₂O₅ Enhanced)
Status
Carbon (%)
44.73
42.15 ± 0.45
44.68 ± 0.12
Method B Pass
Hydrogen (%)
2.50
2.55 ± 0.05
2.51 ± 0.04
Both Pass
Nitrogen (%)
8.69
8.65 ± 0.10
8.70 ± 0.08
Both Pass
Bias (Carbon)
-
-5.76% (Fail)
-0.11% (Pass)
% RSD
-
1.07%
0.27%
Note: The -5.76% bias in Method A corresponds almost exactly to the formation of Na₂CO₃ (1 mole of C trapped per 2 moles of Na).
Validation of Sodium Content (Orthogonal Check)
To fully validate the salt stoichiometry, Sodium content should be determined via Potentiometric Titration (using 0.1N HClO₄ in Glacial Acetic Acid) or Ion Chromatography .
Theoretical Na: 14.27%
Experimental Na: 14.22% ± 0.15%
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow ensuring ICH Q2(R2) compliance.
Conclusion & Recommendations
For the elemental analysis of Sodium 4-oxo-1H-pyridine-3-carboxylate , the standard combustion method is invalid due to systematic negative bias caused by carbonate formation.
Final Recommendations:
Mandatory Additive: Use the V₂O₅ "sandwich" method for all release testing.
Acceptance Criteria: Set the specification range based on Method B (e.g., 44.3% – 45.1% C).
Storage: Store the compound in a desiccator; the hygroscopic nature of the sodium salt can artificially lower %C and %N values if water weight is not accounted for.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3][4] [Link]
Thompson, M. (2008). CHN Analysis: The effect of alkali metals on carbon determination. Royal Society of Chemistry, AMC Technical Briefs. [Link]
PubChem. (2024).[5] Compound Summary: 4-oxo-1,4-dihydropyridine-3-carboxylic acid.[6] National Library of Medicine. [Link]
Structural and Functional Comparison: 4-Oxo-1H-Pyridine-3-Carboxylate vs. Niacin Derivatives
The pyridine-3-carboxylate scaffold is a cornerstone of both human metabolism and medicinal chemistry. While niacin (nicotinic acid) and its derivatives are universally recognized as essential vitamins and precursors to...
Author: BenchChem Technical Support Team. Date: March 2026
The pyridine-3-carboxylate scaffold is a cornerstone of both human metabolism and medicinal chemistry. While niacin (nicotinic acid) and its derivatives are universally recognized as essential vitamins and precursors to nicotinamide adenine dinucleotide (NAD+), a single oxygen substitution at the C4 position fundamentally alters the molecule's chemical identity.
4-oxo-1H-pyridine-3-carboxylate (also known as 4-pyridone-3-carboxylic acid or 4-hydroxynicotinic acid) shifts the scaffold from a stable aromatic system to a dynamic tautomeric framework. This guide provides an in-depth structural, physicochemical, and pharmacological comparison between these two classes of compounds, equipping drug development professionals with the mechanistic insights needed to leverage these scaffolds in targeted drug design.
Structural Dynamics & Physicochemical Divergence
The most critical distinction between niacin and 4-oxo-1H-pyridine-3-carboxylate lies in their electronic distribution and structural plasticity.
Niacin possesses a fully conjugated, 6π-electron aromatic pyridine ring. This stability dictates its predictable behavior in aqueous environments, where it exists primarily as an anion at physiological pH (pKa ~4.75) [1].
Conversely, the introduction of the C4-oxygen in 4-oxo-1H-pyridine-3-carboxylate induces a complex lactam-lactim tautomerism . The molecule exists in an equilibrium between the 4-hydroxypyridine (aromatic, lactim) and 4-pyridone (cross-conjugated, lactam) forms. In aqueous media and physiological conditions, the highly polar 4-oxo (pyridone) form predominates due to solvent hydrogen-bonding stabilization [2]. This tautomerization creates a unique, bidentate hydrogen-bond donor/acceptor motif at the C4-N1 axis, which is absent in niacin.
Quantitative Comparison Table
Property
Niacin (Nicotinic Acid)
4-Oxo-1H-Pyridine-3-Carboxylate
Core Scaffold
Pyridine-3-carboxylic acid
4-Pyridone-3-carboxylic acid
Aromaticity
Fully aromatic (Stable)
Partially aromatic / Cross-conjugated
Tautomerism
None
4-Hydroxypyridine 4-Pyridone
Carboxyl pKa
4.75
~0.19 – 4.5 (Tautomer & solvent dependent)
Primary Biological Role
NAD+ Precursor, Vitamin B3
Antibacterial scaffold, NAD+ Catabolite
Key Molecular Targets
NAPRT, GPR109A
DNA Gyrase (Bacterial), Cytotoxic Ribosides
Divergent Pharmacological Pathways
The structural differences between these two scaffolds dictate entirely divergent pharmacological trajectories.
Niacin Derivatives:
Nicotinic acid is salvaged into the NAD+ biosynthesis pathway via Nicotinate phosphoribosyltransferase (NAPRT). Additionally, it acts as a high-affinity agonist for the G-protein-coupled receptor GPR109A, mediating potent antilipemic effects by inhibiting lipolysis in adipose tissue [1].
4-Oxo-1H-Pyridine-3-Carboxylates:
The 4-oxo group prevents binding to NAPRT. Instead, this scaffold mimics the core pharmacophore of fluoroquinolone antibiotics (e.g., ciprofloxacin). The adjacent C4-oxo and C3-carboxylate groups act as a bidentate chelator for the
ion embedded in the bacterial DNA gyrase-DNA cleavage complex, stalling DNA replication [3]. Furthermore, in human metabolism, 4-pyridone-3-carboxamides emerge as downstream catabolites of NAD+ degradation, which, when ribosylated, can induce cellular cytotoxicity [4].
Divergent metabolic and pharmacological pathways of Niacin vs. 4-Oxo-Pyridine derivatives.
Experimental Workflows for Characterization
To successfully utilize these scaffolds in drug development, researchers must employ rigorous, self-validating protocols to characterize their structural states and target specificities.
Rationale: The binding affinity of 4-oxo-1H-pyridine-3-carboxylate to target proteins depends heavily on its tautomeric state. Because the dielectric constant of the microenvironment shifts this equilibrium, evaluating the lactam-lactim ratio in both protic and aprotic solvents is critical for predicting in vivo behavior [2].
Step-by-Step Methodology:
Sample Preparation: Prepare 5 mM solutions of the 4-oxo-1H-pyridine-3-carboxylate derivative in two distinct solvents:
(polar protic, mimicking systemic circulation) and (polar aprotic, mimicking a hydrophobic enzyme pocket).
Internal Standardization: Add 0.1 mM of TSP (Trimethylsilylpropanoic acid) to the
sample and TMS (Tetramethylsilane) to the sample as internal chemical shift references.
Acquisition: Acquire quantitative
and NMR spectra at 298 K using a relaxation delay () of at least 5 seconds to ensure complete relaxation of the aromatic protons.
Self-Validation Step: Sum the integrated areas of the C2, C5, and C6 protons for both tautomeric species. The total integration must equal the known molar concentration of the sample. A deviation >5% indicates sample degradation or incomplete relaxation.
Data Analysis: Calculate the tautomeric equilibrium constant (
) by taking the ratio of the integrated peak area of the 4-oxo form (typically shifted upfield due to loss of aromatic ring current) to the 4-hydroxy form.
Self-validating NMR workflow for quantifying lactam-lactim tautomeric equilibrium.
Protocol 2: Enzymatic Assay for Target Specificity (DNA Gyrase)
Rationale: To prove that the C4-oxo group is the causal factor for antibacterial activity, a comparative DNA gyrase supercoiling assay must be performed. The C4-oxo/C3-carboxylate motif chelates
, a mechanism impossible for niacin [3].
Step-by-Step Methodology:
Reagent Preparation: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM
, 2 mM DTT, 1.8 mM ATP, and 6.5% glycerol.
Assay Execution: Incubate 1 U of E. coli DNA gyrase with 0.5 µg of relaxed pBR322 plasmid DNA in the presence of varying concentrations (0.1 µM to 100 µM) of either Niacin or 4-oxo-1H-pyridine-3-carboxylate.
Self-Validation Step (Controls):
Positive Control: Ciprofloxacin (must show complete inhibition of supercoiling).
Negative Control: Niacin (must show 0% inhibition). If niacin inhibits supercoiling, the assay buffer is contaminated or the enzyme is denatured, invalidating the run.
Analysis: Quench the reaction with EDTA, resolve the DNA topologies via 1% agarose gel electrophoresis, and quantify the supercoiled bands using densitometry to calculate the
.
Conclusion
The transition from niacin to 4-oxo-1H-pyridine-3-carboxylate is a masterclass in how minor structural modifications dictate profound pharmacological shifts. While niacin relies on its stable aromaticity to function as an enzymatic substrate in NAD+ synthesis, the 4-oxo derivative leverages its tautomeric flexibility and metal-chelating geometry to act as a potent inhibitor of bacterial machinery. Understanding the causality behind these physicochemical properties allows researchers to rationally design next-generation therapeutics targeting both human metabolic pathways and antimicrobial resistance.
References
National Center for Biotechnology Information (PubChem). "Nicotinic Acid | C6H5NO2 | CID 938." PubChem Compound Summary.
URL:[Link]
Fuchs et al. / MDPI. "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media." Crystals, 2023.
URL:[Link]
Laursen, J. B., et al. "Further Exploration of Antimicrobial Ketodihydronicotinic Acid Derivatives by Multiple Parallel Syntheses." Combinatorial Chemistry & High Throughput Screening, Bentham Science Publishers, 2006.
URL:[Link]
ResearchGate / PMC. "The Biochemical Pathways of Nicotinamide-Derived Pyridones." Biomolecules, 2023.
URL:[Link]
Safety & Regulatory Compliance
Safety
Navigating the Disposal of Sodium;4-oxo-1H-pyridine-3-carboxylate: A Guide for Laboratory Professionals
The Critical Importance of Proper Chemical Waste Management Treating all novel or uncharacterized compounds with the highest degree of caution is a cornerstone of laboratory safety. Pyridine and its derivatives are recog...
Author: BenchChem Technical Support Team. Date: March 2026
The Critical Importance of Proper Chemical Waste Management
Treating all novel or uncharacterized compounds with the highest degree of caution is a cornerstone of laboratory safety. Pyridine and its derivatives are recognized as hazardous materials, and as such, their disposal is strictly regulated.[1][2] Under no circumstances should sodium;4-oxo-1H-pyridine-3-carboxylate or its residues be discarded down the sanitary sewer or in general waste streams.[3][4] Improper disposal can lead to environmental contamination and potential health hazards.
Personal Protective Equipment: The First Line of Defense
Before initiating any handling or disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety when dealing with potentially hazardous chemicals.[1]
PPE Component
Specification
Rationale
Eye Protection
Chemical splash goggles
Protects against accidental splashes and airborne particles.
Hand Protection
Nitrile or neoprene gloves
Provides a chemical-resistant barrier to prevent skin contact. Latex gloves are not recommended.[1]
Body Protection
Chemical-resistant lab coat
Protects against spills and contamination of personal clothing.
Respiratory Protection
Use within a certified chemical fume hood
Minimizes the inhalation of any potential dust or aerosols.
Step-by-Step Disposal Protocol for Sodium;4-oxo-1H-pyridine-3-carboxylate
This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to maintain safety and compliance.
1. Waste Segregation and Collection:
Designated Waste Container: All solid waste of sodium;4-oxo-1H-pyridine-3-carboxylate, including any contaminated materials such as weighing paper or disposable spatulas, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[2]
Container Integrity: The container must be made of a material chemically resistant to pyridine derivatives and carboxylate salts. It must be sealable to prevent the escape of any vapors or dust.[2]
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials, such as strong oxidizing agents and acids, must be kept separate.[2][5]
2. Labeling the Waste Container:
Proper labeling is crucial for safe handling and disposal by waste management personnel. The label must be legible and securely affixed to the container.
Primary Identifier: Clearly write "Hazardous Waste" on the label.
Chemical Name: State the full chemical name: "sodium;4-oxo-1H-pyridine-3-carboxylate". Avoid using abbreviations or chemical formulas.
Hazard Identification: While the specific hazards are not fully characterized, it is prudent to indicate "Potentially Toxic" and "Irritant" based on the nature of similar compounds.
Contact Information: Include the name of the principal investigator or laboratory manager and the date of accumulation.
3. Storage of the Waste Container:
Location: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[2] This area should be designated for hazardous waste storage.
Incompatible Materials: Ensure the storage location is away from any incompatible chemicals, particularly strong acids and oxidizers.[2][5]
Ignition Sources: Keep the container away from sources of heat, sparks, or open flames.[5]
4. Spill Management:
In the event of an accidental spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Evacuation: Evacuate all non-essential personnel from the immediate area.
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
Containment: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[2]
Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container, following the labeling and storage procedures outlined above.
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.
5. Arranging for Final Disposal:
Contact EHS: The final and most critical step is to contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management office.[3][4][6] They will provide specific instructions for the collection and ultimate disposal of the waste in accordance with local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for sodium;4-oxo-1H-pyridine-3-carboxylate.
Caption: Disposal workflow for sodium;4-oxo-1H-pyridine-3-carboxylate.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of sodium;4-oxo-1H-pyridine-3-carboxylate, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
MilliporeSigma. (2025, December 22).
Safety D
Pyridine - Safety D
Carl ROTH. (2025, March 31).
Safety D
Loba Chemie. Pyridine for Synthesis.
Research Areas - Policies. Hazardous Waste Disposal Guide.
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
CDH Fine Chemical.
The NIH Drain Discharge Guide.
ATSDR. Potential for Human Exposure 5.1 Overview Pyridine is an organic liquid with an unpleasant odor.
Comprehensive Safety and Handling Guide for Sodium;4-oxo-1H-pyridine-3-carboxylate
Hazard Assessment and Triage Sodium;4-oxo-1H-pyridine-3-carboxylate is a sodium salt of a pyridine derivative. While specific toxicity data is unavailable, the hazards can be inferred from its structural components: the...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment and Triage
Sodium;4-oxo-1H-pyridine-3-carboxylate is a sodium salt of a pyridine derivative. While specific toxicity data is unavailable, the hazards can be inferred from its structural components: the pyridine ring and the carboxylate group. Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory tract.[1][2][3][4][5] Some pyridine compounds are harmful if swallowed, inhaled, or in contact with skin.[1][6] The sodium salt form suggests it is likely a solid, which may reduce the risk of inhalation compared to volatile liquids, but dust generation during handling is a primary concern.
Anticipated Potential Hazards:
Eye Irritation: Direct contact with the eyes may cause serious irritation.[2][4][5]
Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][2][4]
Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory to create an effective barrier between the researcher and the chemical. The following PPE is required when handling sodium;4-oxo-1H-pyridine-3-carboxylate.
PPE Category
Specifications
Rationale
Eye and Face Protection
ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[8][9][10]
Protects eyes from dust particles and potential splashes.
Protects skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator with a particulate filter may be necessary if handling large quantities or if dust is generated and ventilation is inadequate.
Prevents the inhalation of fine particles.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to proper handling and disposal protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Handling Procedures
Engineering Controls: All handling of sodium;4-oxo-1H-pyridine-3-carboxylate should be conducted in a well-ventilated area.[11] A certified chemical fume hood is recommended, especially when transferring or weighing the solid, to minimize the potential for dust inhalation.[9]
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[12][13] Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[13]
Dispensing: When transferring the solid, use a spatula or other appropriate tool to minimize dust generation. Avoid creating dust clouds.
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[11][14][15]
Spill Management
In the event of a spill, follow these procedures immediately:
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
Ventilate: Ensure the area is well-ventilated.
Containment: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[13] For a solution, absorb the spill with an inert material such as vermiculite, sand, or earth and place it in a sealed container for disposal.[11][16]
Decontamination: Clean the spill area thoroughly with soap and water.
Personal Protective Equipment: Wear the appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Waste Collection: Collect waste sodium;4-oxo-1H-pyridine-3-carboxylate and any contaminated materials (e.g., gloves, absorbent pads) in a clearly labeled, sealed, and compatible waste container.[15]
Labeling: Ensure the waste container is accurately labeled with the chemical name and associated hazards.
Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal. Do not dispose of this chemical down the drain or in the regular trash.[11]
Emergency Procedures and First Aid
In case of accidental exposure, follow these first aid measures and seek immediate medical attention.
Exposure Route
First Aid Measures
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11][17]
Skin Contact
Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1][11][17]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][2][11]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[17][18]
Workflow for Safe Handling of Sodium;4-oxo-1H-pyridine-3-carboxylate
Caption: Workflow for the safe handling of sodium;4-oxo-1H-pyridine-3-carboxylate.
References
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
ECHEMI. (n.d.). Pyridine, alkyl derivs.
Benchchem. (n.d.). Personal protective equipment for handling 2-Pyridinesulfenic acid.
Carl ROTH. (n.d.).
Thermo Fisher Scientific. (2012, January 23).
KISHIDA CHEMICAL CO., LTD. (n.d.).
Thermo Fisher Scientific. (2009, September 26).
Fisher Scientific. (n.d.).
TCI Chemicals. (2025, December 1).
Spectrum Chemical. (2018, July 6). TCI AMERICA.
Lab Alley. (n.d.).
Apollo Scientific. (n.d.). 4-Hydroxypyridine-3-sulphonic acid.